molecular formula C18H24ClNO3 B120286 Butopamine hydrochloride CAS No. 74432-68-1

Butopamine hydrochloride

Cat. No.: B120286
CAS No.: 74432-68-1
M. Wt: 337.8 g/mol
InChI Key: JHGSLSLUFMZUMK-WJKBNZMCSA-N
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Description

Butopamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H24ClNO3 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGSLSLUFMZUMK-WJKBNZMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225447
Record name Butopamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74432-68-1
Record name Butopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butopamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Butopamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine (B1668108) hydrochloride is a sympathomimetic agent of the phenethylamine (B48288) family, developed and investigated for its potential as a positive inotropic agent in the management of heart failure.[1] As a β-adrenergic receptor agonist, it shares structural similarities with dobutamine (B195870) and is the (R,R)-enantiomer of ractopamine.[1] Notably, butopamine is not a catecholamine, rendering it resistant to metabolism by catechol-O-methyltransferase (COMT), and unlike dobutamine, it demonstrates oral activity.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of butopamine, with a focus on its mechanism of action and the downstream signaling pathways it modulates.

Discovery and Development

Butopamine, also known by its developmental code name LY-131126, was investigated for its therapeutic potential in heart failure.[1] Its development was part of a broader effort to identify orally active, positive inotropic agents that could offer an advantage over intravenously administered drugs like dobutamine. While preclinical studies in animal models, such as dogs, demonstrated its inotropic effects both intravenously and orally, butopamine was never commercially marketed for the treatment of heart failure.[1]

Synthesis of Butopamine Hydrochloride

The synthesis of this compound is typically achieved through a reductive amination process. This common synthetic route involves the reaction of a ketone with an amine in the presence of a reducing agent.

Physicochemical Properties
PropertyValue
IUPAC Name 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol
Molecular Formula C₁₈H₂₃NO₃
Molar Mass 301.386 g/mol
CAS Number 66734-12-1
Synonyms LY-131126, (R,R)-Ractopamine
Experimental Protocol: Synthesis of this compound

This protocol outlines a representative laboratory-scale synthesis of this compound via reductive amination.

Materials:

  • 4-(p-Hydroxyphenyl)-2-butanone

  • p-Hydroxyphenylethanolamine

  • Palladium on carbon (Pd/C, 5%)

  • Ethanol

  • Hydrogen gas

  • Concentrated Hydrochloric Acid

  • Dichloromethane (B109758)

  • Ice-cold water

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(p-hydroxyphenyl)-2-butanone and p-hydroxyphenylethanolamine in ethanol.

  • Catalyst Addition: To the solution, add a catalytic amount of 5% palladium on carbon.[2]

  • Hydrogenation: Stir the reaction mixture at 60°C under a hydrogen atmosphere at a pressure of 55 psi for 16 hours.[2] The reaction should be monitored for completion using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture and carefully filter it to remove the palladium on carbon catalyst.

    • Concentrate the filtrate under reduced pressure to obtain an aqueous mixture. .

    • Wash the concentrated mixture with dichloromethane to remove any nonpolar organic impurities.[2]

  • Acidification and Precipitation:

    • Acidify the aqueous layer by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.[2]

    • Allow the mixture to stand at room temperature for approximately 2 hours to facilitate the precipitation of this compound.[2]

  • Isolation and Purification:

    • Collect the precipitate by filtration and wash it with ice-cold water.[2]

    • Dry the collected solid under vacuum at 50°C to yield this compound.[2]

  • Free Base Formation (Optional): To obtain the butopamine free base, the hydrochloride salt can be treated with a solution of sodium hydroxide.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-(p-Hydroxyphenyl)-2-butanone 4-(p-Hydroxyphenyl)-2-butanone Reaction Reaction 4-(p-Hydroxyphenyl)-2-butanone->Reaction p-Hydroxyphenylethanolamine p-Hydroxyphenylethanolamine p-Hydroxyphenylethanolamine->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Pd/C (Catalyst) Pd/C (Catalyst) Pd/C (Catalyst)->Reaction H2 (55 psi), 60°C H2 (55 psi), 60°C H2 (55 psi), 60°C->Reaction Filtration Filtration Concentration Concentration Filtration->Concentration DCM Wash DCM Wash Concentration->DCM Wash Acidification (HCl) Acidification (HCl) DCM Wash->Acidification (HCl) Precipitation Precipitation Acidification (HCl)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Butopamine HCl Butopamine HCl Drying->Butopamine HCl Reaction->Filtration

Experimental workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

Butopamine functions as a β-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to its observed physiological effects, namely positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart.[1]

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of butopamine for β1 and β2 adrenergic receptor subtypes are not extensively available in the public literature. However, clinical studies have provided valuable in-vivo data on its hemodynamic effects in patients with congestive heart failure.

Table 1: Hemodynamic Effects of Intravenous Butopamine in Patients with Congestive Heart Failure

Dose (mcg/kg/min)Change in Cardiac IndexChange in Stroke Volume IndexChange in Heart Rate
≥ 0.04---
≥ 0.06IncreasedIncreasedIncreased
≥ 0.08Further increase (primarily due to heart rate)PlateauedIncreased

Data adapted from a study on eight patients with congestive heart failure.

The study noted that for equivalent increases in cardiac output, butopamine tends to increase heart rate more than dobutamine.

Signaling Pathway

The activation of β-adrenergic receptors by butopamine triggers a well-defined intracellular signaling cascade:

  • Receptor Binding and G-Protein Activation: Butopamine binds to the β-adrenergic receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[2]

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.[2]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[2]

  • Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins within cardiomyocytes, leading to the cellular response. Key PKA substrates that mediate the inotropic and chronotropic effects include:

    • L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing contractility.

    • Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and enhanced relaxation, as well as greater calcium release in subsequent contractions.

    • Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, which contributes to faster relaxation (lusitropy).

    • Ryanodine Receptors: PKA-mediated phosphorylation can increase the open probability of these channels, contributing to increased calcium release from the sarcoplasmic reticulum.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_targets Downstream Targets cluster_effects Cellular Effects Butopamine Butopamine Beta_Receptor β-Adrenergic Receptor Butopamine->Beta_Receptor Binds to Gs_Protein Gs Protein (GDP-bound) Beta_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates (Gαs-GTP) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active L_type_Ca_Channel L-type Ca²⁺ Channel PKA_active->L_type_Ca_Channel Phosphorylates Phospholamban Phospholamban PKA_active->Phospholamban Phosphorylates Troponin_I Troponin I PKA_active->Troponin_I Phosphorylates Ryanodine_Receptor Ryanodine Receptor PKA_active->Ryanodine_Receptor Phosphorylates Increased_Ca_Influx ↑ Ca²⁺ Influx L_type_Ca_Channel->Increased_Ca_Influx Increased_SR_Ca_Uptake ↑ SR Ca²⁺ Uptake Phospholamban->Increased_SR_Ca_Uptake Faster_Relaxation Faster Relaxation Troponin_I->Faster_Relaxation Increased_Ca_Release ↑ SR Ca²⁺ Release Ryanodine_Receptor->Increased_Ca_Release Positive_Inotropy Positive Inotropy (Increased Contractility) Increased_Ca_Influx->Positive_Inotropy Positive_Chronotropy Positive Chronotropy (Increased Heart Rate) Increased_Ca_Influx->Positive_Chronotropy Increased_SR_Ca_Uptake->Positive_Inotropy Increased_Ca_Release->Positive_Inotropy

Signaling pathway of Butopamine via β-adrenergic receptor activation.

Conclusion

This compound is a β-adrenergic agonist with positive inotropic and chronotropic effects that was investigated for the treatment of heart failure. Its chemical synthesis is readily achievable through established methods such as reductive amination. The mechanism of action follows the canonical β-adrenergic signaling pathway, leading to the activation of PKA and the phosphorylation of key calcium-handling proteins in cardiomyocytes. Although it did not proceed to market, the study of butopamine has contributed to the understanding of structure-activity relationships of β-adrenergic agonists and the broader field of cardiac pharmacology. Further research to fully characterize its receptor binding profile and functional potency could provide additional insights for the development of novel cardiac therapies.

References

Butopamine hydrochloride IUPAC name and CAS number verification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Butopamine hydrochloride, a selective beta-1 adrenergic agonist. It includes verified chemical identifiers, a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Chemical Identity

IdentifierValue
IUPAC Name 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol hydrochloride
CAS Number 74432-68-1[1][2][3]
Chemical Formula C₁₈H₂₄ClNO₃
Molecular Weight 337.84 g/mol
Synonyms Butopamine HCl, LY-131126

Mechanism of Action

This compound is a direct-acting sympathomimetic amine with primary activity as a selective agonist for β1-adrenergic receptors. Its mechanism of action is centered on the stimulation of these receptors, which are predominantly located in cardiac tissue.

Upon binding to β1-adrenergic receptors, Butopamine initiates a signaling cascade that results in increased cardiac contractility (positive inotropic effect) and heart rate (positive chronotropic effect). This cascade is mediated by the Gs alpha subunit of the G protein-coupled receptor, which activates adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an influx of calcium ions into the cardiac muscle cells and enhanced contractility.

Butopamine_Signaling_Pathway cluster_intracellular Intracellular Space Butopamine Butopamine Receptor β1-Adrenergic Receptor Butopamine->Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca_Channel->Ca_Influx Cardiac_Contraction Increased Cardiac Contractility & Heart Rate Ca_Influx->Cardiac_Contraction

Caption: Butopamine Signaling Pathway

Quantitative Data

The following tables summarize the hemodynamic effects of intravenous this compound administration from a key clinical study in patients with congestive heart failure.

Table 1: Hemodynamic Effects of Butopamine in Patients with Congestive Heart Failure

ParameterControlButopamine (0.06 µg/kg/min)Butopamine (0.10 µg/kg/min)Butopamine (0.17 µg/kg/min)
Heart Rate (beats/min)85 ± 592 ± 6100 ± 7108 ± 8
Cardiac Index (L/min/m²)2.1 ± 0.22.6 ± 0.33.1 ± 0.43.5 ± 0.5
Stroke Volume Index (mL/beat/m²)25 ± 328 ± 431 ± 432 ± 4
Mean Arterial Pressure (mmHg)80 ± 483 ± 485 ± 586 ± 5
Pulmonary Capillary Wedge Pressure (mmHg)22 ± 320 ± 318 ± 317 ± 3
Data are presented as mean ± standard error of the mean.

Experimental Protocols

Chemical Synthesis of this compound

A common synthetic route to Butopamine involves the reductive amination of a ketone precursor. The following is a representative protocol:

  • Reaction Setup: A solution of 4-(4-hydroxyphenyl)butan-2-one and (R)-2-amino-1-(4-hydroxyphenyl)ethanol in a suitable solvent (e.g., methanol) is prepared in a reaction vessel.

  • Reductive Amination: A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the mixture. The reaction is stirred at room temperature for a specified period (typically 12-24 hours) to allow for the formation of the secondary amine.

  • Workup: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or brine.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the free base of Butopamine.

  • Salt Formation: The purified Butopamine free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis_Workflow A 1. Mix 4-(4-hydroxyphenyl)butan-2-one and (R)-2-amino-1-(4-hydroxyphenyl)ethanol B 2. Add reducing agent (e.g., NaBH₃CN or H₂/Pd-C) A->B C 3. Stir at room temperature (12-24 hours) B->C D 4. Quench reaction and remove solvent C->D E 5. Dissolve in organic solvent and wash D->E F 6. Purify by column chromatography E->F G 7. Dissolve purified free base F->G H 8. Add HCl solution G->H I 9. Filter, wash, and dry the Butopamine HCl product H->I

Caption: this compound Synthesis Workflow
In Vivo Hemodynamic Assessment in Humans

The following protocol outlines a typical methodology for assessing the hemodynamic effects of Butopamine in a clinical setting.

  • Subject Preparation: Subjects are placed in a supine position, and baseline hemodynamic measurements are obtained. A Swan-Ganz thermodilution catheter is inserted into the pulmonary artery for the measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous monitoring of systemic blood pressure.

  • Drug Administration: this compound is administered intravenously via a controlled infusion pump. The infusion is typically started at a low dose and escalated in a stepwise manner at predetermined intervals to establish a dose-response relationship.

  • Data Collection: Hemodynamic parameters, including heart rate, systemic arterial pressure, pulmonary arterial pressure, pulmonary capillary wedge pressure, and cardiac output, are recorded at baseline and at the end of each infusion period.

  • Calculations: Derived hemodynamic parameters, such as cardiac index, stroke volume index, systemic vascular resistance, and pulmonary vascular resistance, are calculated using standard formulas.

  • Data Analysis: Statistical analysis is performed to compare hemodynamic parameters at each dose level with baseline values to determine the significance of the observed effects.

Hemodynamic_Study_Workflow A 1. Subject Preparation and Baseline Measurements B 2. Intravenous Infusion of This compound A->B C 3. Stepwise Dose Escalation B->C D 4. Continuous Hemodynamic Monitoring (HR, BP, PAP, PCWP, CO) C->D E 5. Record Data at Each Dose Level C->E D->E F 6. Calculate Derived Parameters (CI, SVI, SVR, PVR) E->F G 7. Statistical Analysis of Dose-Response F->G

References

Elucidation of the Molecular Structure of Butopamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine hydrochloride, a notable sympathomimetic agent, has been a subject of interest for its selective β-adrenergic agonist activity. This technical guide provides a comprehensive elucidation of its molecular structure, drawing from foundational chemical principles and analytical methodologies. This document details the physicochemical properties, a representative synthetic pathway, and the mechanism of action of this compound, presenting data in a structured format for clarity and comparative analysis. While specific experimental spectral data for this compound is not widely available in the public domain, this guide leverages data from closely related compounds and established analytical principles to provide a thorough understanding of its molecular characteristics.

Physicochemical and Structural Properties

This compound is the hydrochloride salt of Butopamine, which is the (R,R)-stereoisomer of Ractopamine. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₄ClNO₃[1][2]
Molar Mass 337.84 g/mol [1]
IUPAC Name 4-((R)-1-Hydroxy-2-(((R)-4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)phenol hydrochloride[3]
CAS Number 74432-68-1[2]
Synonyms LY-131126 hydrochloride, (R,R)-Ractopamine hydrochloride[4][5]
Melting Point 176-176.5 °C (dec.)[2]
Appearance White to off-white solid
Solubility Soluble in methanol (B129727)[2]

Crystallographic Analysis

Crystallographic ParameterValue
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 38.5871(49) Å
b = 10.7691(3) Å
c = 8.4003(2) Å
Volume 3490.75(41) ų
Z 8

Spectroscopic Characterization

While specific, publicly available ¹H NMR, ¹³C NMR, and mass spectra for this compound are scarce, the expected spectral characteristics can be inferred from its molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex, exhibiting signals corresponding to the aromatic protons of the two phenol (B47542) rings, methine protons of the chiral centers, methylene (B1212753) protons of the butyl chain and the ethylamino bridge, and the methyl protons. The hydroxyl and amine protons would likely show broad signals, and their chemical shifts could be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display distinct signals for each of the 18 carbon atoms in the molecule, reflecting their different chemical environments. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the butyl and ethylamino groups would appear in the upfield region. The carbons bearing hydroxyl and amino groups would have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the free base (C₁₈H₂₃NO₃) at m/z 301.4. Fragmentation patterns would likely involve cleavage of the C-C bonds adjacent to the nitrogen atom and the hydroxyl groups, as well as loss of water from the molecular ion.

Synthesis of this compound

A representative synthesis of Butopamine involves the reductive amination of a ketone precursor with an appropriate amino alcohol, followed by conversion to the hydrochloride salt.

Experimental Protocol: Representative Synthesis
  • Reaction Setup: In a suitable reaction vessel, dissolve 1-(4-hydroxyphenyl)-2-{[1-methyl-3-(4-hydroxyphenyl)propyl]amino}ethanone (ketone precursor) and (R)-2-amino-1-(4-hydroxyphenyl)ethanol in a protic solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., 50-60 psi) and stir at a slightly elevated temperature (e.g., 50-60 °C) for a sufficient period (e.g., 12-18 hours) to ensure complete reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol (B130326) or diethyl ether) to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield this compound.

G Experimental Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Work-up and Purification A Dissolve Ketone Precursor and Amino Alcohol in Solvent B Add Palladium on Carbon Catalyst A->B C Hydrogenate under H2 Atmosphere B->C D Filter to Remove Catalyst C->D E Concentrate Filtrate D->E F Precipitate with HCl E->F G Filter and Dry Product F->G

Workflow for the synthesis of Butopamine HCl.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects as a selective β-adrenergic receptor agonist. Its primary mechanism of action involves the activation of a G-protein coupled receptor (GPCR) signaling cascade in target cells, particularly cardiomyocytes.

Upon binding to β-adrenergic receptors, Butopamine induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream target proteins within the cardiomyocyte, leading to an increased inotropic (contractility) and chronotropic (heart rate) effect. Key downstream targets of PKA in this pathway include:

  • L-type Calcium Channels: Phosphorylation increases the influx of calcium ions into the cell, which is a primary trigger for muscle contraction.

  • Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing the reuptake of calcium into the sarcoplasmic reticulum. This leads to faster relaxation and a greater calcium load for subsequent contractions.

  • Troponin I: Phosphorylation of this myofilament protein decreases the sensitivity of the contractile apparatus to calcium, which contributes to faster relaxation.

G This compound Signaling Pathway Butopamine Butopamine HCl BetaReceptor β-Adrenergic Receptor Butopamine->BetaReceptor Binds to GsProtein Gs Protein BetaReceptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates LTypeCaChannel L-type Ca²⁺ Channel PKA->LTypeCaChannel Phosphorylates PLN Phospholamban (PLN) PKA->PLN Phosphorylates TroponinI Troponin I PKA->TroponinI Phosphorylates CaInflux ↑ Ca²⁺ Influx LTypeCaChannel->CaInflux SERCA ↑ Ca²⁺ Reuptake (SERCA) PLN->SERCA Myofilament Modulated Ca²⁺ Sensitivity TroponinI->Myofilament Contractility ↑ Cardiac Contractility CaInflux->Contractility SERCA->Contractility Myofilament->Contractility

β-adrenergic signaling cascade initiated by Butopamine.

Conclusion

The molecular structure of this compound is well-defined by its chemical formula, IUPAC name, and stereochemistry. While specific experimental spectral data remains largely proprietary, a comprehensive understanding of its structure and function can be achieved through the analysis of its physicochemical properties, a representative synthetic route, and its well-characterized mechanism of action as a β-adrenergic agonist. This guide provides a foundational resource for professionals in the fields of medicinal chemistry and pharmacology, offering a detailed overview of the key molecular aspects of this compound. Further research and the public release of detailed analytical data would be beneficial for a more complete structural elucidation.

References

The Mechanism of Action of Butopamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine (B1668108) hydrochloride is a synthetic sympathomimetic agent and a direct-acting beta-adrenergic agonist. Structurally analogous to dobutamine (B195870), it was investigated for its positive inotropic effects in the management of congestive heart failure. This technical guide provides an in-depth exploration of butopamine's mechanism of action, focusing on its interaction with beta-adrenergic receptors and the subsequent intracellular signaling cascades. Due to the limited availability of specific quantitative data for butopamine in publicly accessible literature, this guide utilizes data from its close structural and functional analogue, dobutamine, to provide a comparative and contextual framework. Detailed experimental protocols for characterizing beta-adrenergic agonists are also provided, alongside visualizations of key pathways and workflows to support further research and development in this area.

Introduction to Butopamine and Beta-Adrenergic Signaling

Butopamine is a phenethylamine (B48288) derivative developed for its cardiotonic properties.[1] Like other beta-agonists, its primary mechanism of action involves the stimulation of beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[2] These receptors are integral to the sympathetic nervous system's regulation of cardiovascular and pulmonary function.

There are three main subtypes of beta-adrenergic receptors:

  • β1-Adrenergic Receptors: Predominantly located in the heart, activation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), conduction velocity (dromotropy), and relaxation (lusitropy).[3][4]

  • β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.[4]

  • β3-Adrenergic Receptors: Mainly located in adipose tissue and are involved in the regulation of lipolysis and thermogenesis.[4]

Butopamine's therapeutic potential as a cardiac stimulant stems from its action as an agonist at these receptors, particularly the β1 subtype.

The Core Mechanism: Gs Protein-cAMP Signaling Pathway

The binding of butopamine to a beta-adrenergic receptor initiates a well-defined signaling cascade. Beta-adrenergic receptors are coupled to a stimulatory G protein, known as Gs.[5][6][7] The activation of this pathway leads to a significant amplification of the initial signal through the generation of a second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

The key steps in this pathway are as follows:

  • Agonist Binding: Butopamine binds to the extracellular domain of the beta-adrenergic receptor, inducing a conformational change in the receptor.[7]

  • Gs Protein Activation: This conformational change allows the receptor to interact with and activate the heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).[7]

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates the enzyme adenylyl cyclase.[7][8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[7][9]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[2][4]

  • Phosphorylation of Target Proteins: PKA then phosphorylates a variety of downstream target proteins in cardiac myocytes, including L-type calcium channels and phospholamban. This phosphorylation leads to an increase in intracellular calcium levels and enhanced myocardial contractility.[3]

This signaling cascade is the fundamental mechanism by which butopamine exerts its positive inotropic effects on the heart.

Butopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Butopamine Butopamine Receptor β-Adrenergic Receptor Butopamine->Receptor Binds Gs_Protein Gs Protein (Inactive) Receptor->Gs_Protein Activates Gs_Protein_Active Gs Protein (Active) Gs_Protein->Gs_Protein_Active GDP -> GTP AC Adenylyl Cyclase (Inactive) Gs_Protein_Active->AC Activates AC_Active Adenylyl Cyclase (Active) AC->AC_Active cAMP cAMP AC_Active->cAMP Converts ATP ATP ATP->AC_Active PKA PKA (Inactive) cAMP->PKA Activates PKA_Active PKA (Active) PKA->PKA_Active Targets Cellular Targets (e.g., L-type Ca2+ channels) PKA_Active->Targets Phosphorylates Response Increased Myocardial Contractility Targets->Response Leads to

Caption: Beta-adrenergic signaling pathway activated by butopamine.

Quantitative Pharmacology: Receptor Selectivity and Potency

A critical aspect of a beta-adrenergic agonist's profile is its selectivity for β1 versus β2 receptors. High β1 selectivity is desirable for a cardiac stimulant to minimize off-target effects such as vasodilation (β2-mediated).

Table 1: Binding Affinity of Dobutamine at Beta-Adrenergic Receptors
Tissue SourcePredominant Receptor SubtypeRadioligandDobutamine Ki (μM)Reference
Rat Heartβ1[3H]dihydroalprenolol2.5[10]
Rat Lungβ2[3H]dihydroalprenolol25.4[10]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The data indicates that dobutamine has an approximately 10-fold higher affinity for β1 receptors compared to β2 receptors, demonstrating its β1-selective nature.

Table 2: Functional Potency of Dobutamine
AssayTissue/Cell SystemMeasured EffectDobutamine EC50 (μM)Reference
L-type Ca2+ CurrentFrog Ventricular MyocytesIncrease in ICa2.40
cAMP ProductionHuman LymphocytesIncrease in cAMPVery low levels generated[8]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency.

The functional data aligns with dobutamine's primary action on the heart (a β1-mediated effect) and its weaker effect on β2 receptors, as evidenced by the low cAMP generation in lymphocytes, a model for β2-adrenoceptor function.[8]

Experimental Protocols for Characterization

The determination of a beta-adrenergic agonist's binding affinity and functional potency is achieved through standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (like butopamine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of butopamine for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing either β1 (e.g., rat heart) or β2 (e.g., rat lung) adrenergic receptors.

  • Radioligand: A high-affinity beta-adrenergic antagonist, such as [3H]dihydroalprenolol (DHA).

  • Test compound: Butopamine hydrochloride.

  • Non-specific binding control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in the target receptor in a cold lysis buffer and prepare a membrane fraction through centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of non-labeled antagonist.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of butopamine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the butopamine concentration.

    • Determine the IC50 (the concentration of butopamine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes with β-receptors Setup_Plate Set up 96-well plate: Total, Non-specific, & Competitive Binding Prep_Membranes->Setup_Plate Prep_Solutions Prepare Radioligand, Butopamine, and Control Solutions Prep_Solutions->Setup_Plate Incubate Incubate to reach equilibrium Setup_Plate->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity with scintillation counter Filter->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot_Curve Plot % Inhibition vs. [Butopamine] Calculate_Binding->Plot_Curve Determine_IC50 Determine IC50 from curve Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This is a cell-based functional assay to measure the ability of an agonist to stimulate the production of the second messenger cAMP, thus determining its functional potency (EC50).

Objective: To determine the EC50 of butopamine for stimulating cAMP production in cells expressing β1 or β2-adrenergic receptors.

Materials:

  • Whole cells expressing the target beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells transfected with the human β1 or β2 receptor gene).

  • Test compound: this compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

  • Cell Culture and Plating: Culture the cells expressing the target receptor and seed them into a 96-well plate. Allow the cells to adhere overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add varying concentrations of butopamine to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production. Include a control with a known full agonist (e.g., isoproterenol) to determine the maximal response.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using the chosen detection method.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the butopamine concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration of butopamine that produces 50% of the maximal response).

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture_Cells Culture and plate cells expressing β-receptors Pre_Incubate Pre-incubate cells with PDE inhibitor Culture_Cells->Pre_Incubate Stimulate Stimulate cells with varying concentrations of Butopamine Pre_Incubate->Stimulate Lyse_Cells Lyse cells to release intracellular contents Stimulate->Lyse_Cells Quantify_cAMP Quantify cAMP levels using detection kit Lyse_Cells->Quantify_cAMP Plot_Curve Plot [cAMP] vs. [Butopamine] Quantify_cAMP->Plot_Curve Determine_EC50 Determine EC50 from dose-response curve Plot_Curve->Determine_EC50

Caption: Workflow for a cAMP accumulation assay.

Conclusion

This compound functions as a beta-adrenergic agonist, primarily targeting β1 receptors in the heart to produce a positive inotropic effect. Its mechanism of action is centered on the activation of the Gs protein-adenylyl cyclase-cAMP signaling pathway, a cornerstone of sympathetic nervous system function. While specific quantitative pharmacological data for butopamine remains elusive in the literature, the analysis of its close analogue, dobutamine, reveals a profile of a β1-selective agonist. The experimental protocols detailed in this guide provide a robust framework for the future characterization of butopamine and other novel beta-adrenergic agonists, which is essential for the advancement of cardiovascular drug discovery and development.

References

In-Depth Pharmacological Profile of Butopamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Butopamine (B1668108) hydrochloride is a sympathomimetic agent belonging to the phenethylamine (B48288) family, developed as a positive inotrope for the potential treatment of heart failure.[1] Though structurally similar to dobutamine (B195870), it possesses unique characteristics, including oral activity.[1] As a β-adrenergic receptor agonist, butopamine exerts positive inotropic and chronotropic effects on the heart.[1] This technical guide provides a comprehensive overview of the pharmacological profile of butopamine hydrochloride, consolidating available preclinical and clinical data. It covers its mechanism of action, pharmacodynamics, and available pharmacokinetic information. Detailed experimental methodologies from key clinical studies are presented, and the relevant signaling pathway is illustrated. This document is intended to serve as a resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Introduction

Butopamine, also known by its developmental code name LY-131126, is a synthetic catecholamine analogue that was investigated for its therapeutic potential in managing congestive heart failure.[1] Unlike its analogue dobutamine, butopamine is not a catecholamine and is resistant to metabolism by catechol-O-methyltransferase (COMT), which contributes to its oral bioavailability.[1] It is the (R,R)-enantiomer of ractopamine.[1] Despite promising inotropic and chronotropic properties, butopamine was never marketed for clinical use.[1] This guide aims to provide an in-depth summary of its pharmacological properties based on available scientific literature.

Mechanism of Action

This compound functions as a direct-acting sympathomimetic agent with primary activity as a β-adrenergic receptor agonist. Its positive inotropic and chronotropic effects are attributed to the stimulation of these receptors, predominantly the β1-adrenergic receptors located in cardiac tissue.

Signaling Pathway

The binding of butopamine to β1-adrenergic receptors initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) activates the stimulatory G protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and proteins of the sarcoplasmic reticulum, resulting in an increased influx of calcium into the cardiomyocyte and enhanced calcium release from intracellular stores. This surge in intracellular calcium concentration ultimately enhances myocardial contractility (positive inotropy) and increases the heart rate (positive chronotropy).

Butopamine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Butopamine Butopamine HCl Beta1_Receptor β1-Adrenergic Receptor Butopamine->Beta1_Receptor Binds to Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Ca_Release Enhanced Ca2+ Release SR->Ca_Release Contractility Increased Myocardial Contractility (Positive Inotropy) Ca_Influx->Contractility Heart_Rate Increased Heart Rate (Positive Chronotropy) Ca_Influx->Heart_Rate Ca_Release->Contractility Ca_Release->Heart_Rate

Caption: this compound signaling pathway in cardiomyocytes.

Pharmacodynamics

The pharmacodynamic effects of butopamine have been primarily characterized by its dose-dependent positive inotropic and chronotropic actions, leading to improvements in cardiac performance.

Preclinical Studies

Preclinical investigations in dogs demonstrated that butopamine is an effective inotropic agent when administered both intravenously and orally.[2]

Clinical Studies

A key clinical study investigated the hemodynamic effects of intravenous butopamine in eight patients with congestive heart failure.[2] The findings from this study are summarized in the table below.

Table 1: Hemodynamic Effects of Intravenous Butopamine in Patients with Congestive Heart Failure [2]

ParameterDose (mcg/kg/min)Observation
Cardiac Index ≥ 0.06Significant increase
Stroke Volume Index ≥ 0.06Significant increase
Heart Rate ≥ 0.06Significant increase
Augmented Stroke Volume ≥ 0.08Tended to plateau
Ventricular Performance ≥ 0.06Improved (measured by systolic time intervals, LV stroke work index, and ΔP/Δt/PCWP)
Systemic Systolic Blood Pressure ≥ 0.04Significant increase
Diastolic and Mean Arterial Pressures -No significant change
Pulmonary Artery and Capillary Wedge Pressures -No significant change
Pulmonary and Systemic Vascular Resistances -Reduced
Ventricular Ectopy 0.10 and 0.12Substantial increase in 2 of 8 patients

Data extracted from Nelson et al. (1980).

The study concluded that while butopamine induces a positive inotropic response, it increases heart rate more than dobutamine for equivalent increases in cardiac output.[2]

Pharmacokinetics

Absorption

Butopamine is noted for its oral activity, a key distinction from dobutamine.[1] However, quantitative data on its oral bioavailability in humans has not been published. Preclinical studies in dogs confirmed its oral inotropic effects.[2]

Metabolism and Excretion

Butopamine is not a catecholamine and is therefore resistant to metabolism by catechol-O-methyltransferase (COMT).[1] This property contributes to its oral effectiveness. Further details on its metabolic pathways and excretion routes have not been extensively documented in available literature.

Experimental Protocols

Clinical Hemodynamic Study Protocol

The following protocol was utilized in a study to assess the hemodynamic effects of intravenous butopamine in patients with congestive heart failure[2]:

  • Study Population: Eight patients with congestive heart failure.

  • Drug Administration: Butopamine was administered intravenously using a progressive dose-response protocol.

  • Dosing Regimen: Doses ranged from 0.02 to 0.17 mcg/kg/min.

  • Hemodynamic Monitoring:

    • Cardiac index and stroke volume index were measured.

    • Heart rate was continuously monitored.

    • Systemic systolic, diastolic, and mean arterial pressures were recorded.

    • Pulmonary artery and pulmonary capillary wedge pressures were measured.

    • Ventricular performance was assessed using systolic time intervals, left ventricular stroke work index, and the calculated mean rate of left ventricular pressure development during isovolumetric contraction (ΔP/Δt/PCWP).

    • Pulmonary and systemic vascular resistances were calculated.

    • Ventricular ectopy was monitored.

Experimental_Workflow cluster_setup Study Setup cluster_protocol Dose-Response Protocol cluster_monitoring Hemodynamic Monitoring Patient Patient with Congestive Heart Failure (n=8) IV_Admin Intravenous Administration of Butopamine Patient->IV_Admin Dose_Escalation Progressive Dose Escalation (0.02 to 0.17 mcg/kg/min) IV_Admin->Dose_Escalation Cardiac_Output Cardiac Index & Stroke Volume Index Dose_Escalation->Cardiac_Output Measurements at each dose level HR_BP Heart Rate & Blood Pressure Dose_Escalation->HR_BP Measurements at each dose level Pressures Pulmonary Artery & Wedge Pressures Dose_Escalation->Pressures Measurements at each dose level Performance Ventricular Performance (Systolic Time Intervals, etc.) Dose_Escalation->Performance Measurements at each dose level Resistance Vascular Resistances Dose_Escalation->Resistance Measurements at each dose level Ectopy Ventricular Ectopy Dose_Escalation->Ectopy Measurements at each dose level

Caption: Experimental workflow for clinical hemodynamic assessment.

Conclusion

This compound is a β-adrenergic agonist with pronounced positive inotropic and chronotropic effects. Clinical data in patients with congestive heart failure demonstrate its ability to improve cardiac performance, albeit with a more significant increase in heart rate compared to dobutamine. While its oral activity presented a potential advantage, the lack of comprehensive published pharmacokinetic and safety data, likely due to its discontinued (B1498344) development, limits a complete understanding of its pharmacological profile. The information presented in this guide, based on the available scientific literature, provides a foundational understanding of butopamine for researchers and professionals in the field of cardiovascular pharmacology. Further investigation into the preclinical data archives, if accessible, would be necessary to construct a more complete profile of this compound.

References

Butopamine hydrochloride solubility characteristics in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butopamine (B1668108) hydrochloride in aqueous solutions. Butopamine, a β-adrenergic receptor agonist, is the (R,R)-enantiomer of ractopamine. While specific quantitative solubility data for butopamine hydrochloride is not extensively available in publicly accessible literature, this document outlines the expected solubility behavior based on its chemical structure and data from structurally similar compounds. It also provides detailed experimental protocols for determining its solubility and pKa, crucial parameters for drug development and formulation.

Core Physicochemical Properties

PropertyValue/InformationSource
Chemical Name 4-hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]-benzenemethanol hydrochlorideECHEMI[1]
CAS Number 74432-68-1ECHEMI[1]
Molecular Formula C₁₈H₂₄ClNO₃ECHEMI[1]
Molecular Weight 337.84 g/mol ECHEMI[1]
Appearance Expected to be a white to off-white crystalline solidGeneral knowledge for hydrochloride salts
pKa Not publicly available. Determination is recommended via potentiometric titration.

Aqueous Solubility Characteristics

As the hydrochloride salt of a primary amine, this compound is expected to be highly soluble in water[2]. The solubility of ionizable compounds like butopamine is significantly influenced by the pH of the aqueous medium.

pH-Solubility Profile

The solubility of a basic compound like butopamine increases as the pH of the solution decreases. At pH values below its pKa, the amine group will be protonated, forming the more soluble hydrochloride salt. Conversely, as the pH approaches and exceeds the pKa, the free base form will predominate, which is expected to have lower aqueous solubility. A typical pH-solubility profile for a basic hydrochloride salt would show high solubility in acidic conditions, which then decreases as the pH becomes more alkaline.

Representative Aqueous Solubility Data

Due to the lack of specific published data for this compound, the following table presents a representative example of aqueous solubility data that could be expected for a similar hydrochloride salt at various pH values and temperatures. This data is illustrative and should be confirmed by experimental measurement.

pHSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
1.2 (Simulated Gastric Fluid)> 100> 120
4.5 (Acetate Buffer)80 - 10095 - 115
6.8 (Simulated Intestinal Fluid)10 - 3015 - 40
7.4 (Phosphate Buffer)5 - 158 - 20

Experimental Protocols

Accurate determination of solubility is critical for drug development. The following are standard, detailed methodologies for characterizing the solubility of this compound.

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility[3][4][5].

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound

  • Calibrated analytical balance

  • pH meter

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Aqueous buffers (e.g., simulated gastric fluid pH 1.2, acetate (B1210297) buffer pH 4.5, phosphate (B84403) buffers pH 6.8 and 7.4)

Procedure:

  • Add an excess amount of this compound to a known volume of the desired aqueous medium in a sealed flask. The excess solid should be visually apparent.

  • Place the flasks in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments where solubility is measured at different time points until it plateaus.

  • After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the sample can be centrifuged first.

  • Filter the aliquot through a syringe filter that has been pre-saturated with the solution to minimize drug adsorption.

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method[6][7].

  • Calculate the solubility in mg/mL or molarity.

Workflow for Shake-Flask Solubility Determination```dot

G start Start add_excess Add excess Butopamine HCl to aqueous medium start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample analyze Analyze concentration by HPLC sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Stability and Degradation Profile of Butopamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine hydrochloride, a synthetic catecholamine and a selective β1-adrenergic receptor agonist, is structurally related to dobutamine.[1] Its clinical potential and pharmaceutical development necessitate a comprehensive understanding of its chemical stability. This guide details the critical aspects of investigating the stability and degradation profile of this compound, a process essential for ensuring its quality, safety, and efficacy as a drug substance and in its final dosage form.

Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of the molecule and helping to elucidate potential degradation pathways.[2][3] This information is crucial for the development of stable formulations, the selection of appropriate packaging and storage conditions, and the establishment of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]

Chemical and Physical Properties of this compound

A foundational understanding of this compound's properties is critical for designing and interpreting stability studies.

PropertyValueSource
Chemical Name 4-((R)-1-Hydroxy-2-(((R)-4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)phenol HydrochloridePharmaffiliates
Molecular Formula C18H24ClNO3[4]
Molecular Weight 337.84 g/mol [4]
Appearance White to off-white solid (typical for similar compounds)General Knowledge
Solubility Likely soluble in water and polar organic solvents (typical for hydrochloride salts)General Knowledge
Storage 2-8°C RefrigeratorPharmaffiliates

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[2] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying impurities.[5]

General Considerations
  • Drug Substance Concentration: A concentration of 1 mg/mL is often recommended for these studies.[5]

  • Controls: A control sample of this compound, protected from the stress condition, should be analyzed concurrently.

  • Termination of Stress: After exposure, samples should be neutralized or diluted to prevent further degradation before analysis.[5]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[6] Studies should be conducted across a range of pH values.

Protocol:

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (Acidic Condition)

    • Purified Water (Neutral Condition)

    • 0.1 N Sodium Hydroxide (Alkaline Condition)

  • Stress Conditions:

    • Maintain the solutions at room temperature (e.g., 25°C) and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis:

    • For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents.[2]

Protocol:

  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions:

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Dilute the samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photolytic Degradation

Photostability testing exposes the drug substance to light to determine its susceptibility to photodegradation.[2]

Protocol:

  • Sample Preparation:

    • Place solid this compound in a thin layer in a chemically inert, transparent container.

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol) in a chemically inert, transparent container.

    • Prepare dark control samples by wrapping identical containers in aluminum foil.

  • Exposure Conditions: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation for Analysis:

    • For the solid sample, dissolve a known amount in a suitable solvent.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples and dark controls using a validated stability-indicating HPLC method.

Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.[5]

Protocol:

  • Sample Preparation: Place solid this compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours).

  • Sample Preparation for Analysis: Dissolve a known amount of the stressed solid in a suitable solvent and dilute to the target concentration with the mobile phase.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[8][9]

Proposed HPLC Method Parameters (Illustrative)
ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV-Vis spectral analysis of this compound (likely in the range of 220-280 nm).
Injection Volume 10 µL
Diluent Mobile phase or a mixture of water and organic solvent.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate interpretation.

Summary of Forced Degradation Results
Stress ConditionTime (hours)% Assay of Butopamine HCl% DegradationNo. of DegradantsRemarks (e.g., RRT of major degradants)
Control 24100.00.00No degradation
0.1 N HCl (60°C) 2485.214.82Major degradant at RRT 0.85
0.1 N NaOH (60°C) 2478.521.53Major degradants at RRT 0.72 and 0.91
Water (60°C) 2498.91.11Minor degradant at RRT 0.88
3% H₂O₂ (RT) 2489.710.32Major degradant at RRT 1.15
Photolytic (Solid) -95.34.71Degradant at RRT 1.25
Thermal (105°C) 7292.17.92Degradants at RRT 0.95 and 1.08

RRT = Relative Retention Time

Mass Balance

Mass balance is a critical component of stability studies, ensuring that the sum of the assay of the drug substance and the levels of its degradation products is close to 100%. This confirms that all major degradation products have been accounted for.

Signaling Pathway of this compound

As a β1-adrenergic receptor agonist, Butopamine is expected to exert its pharmacological effects through the canonical β1-adrenergic signaling pathway.[10] Activation of this pathway typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream signaling events.[11][12]

Butopamine_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Butopamine Butopamine Hydrochloride Beta1_AR β1-Adrenergic Receptor Butopamine->Beta1_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts to Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., increased cardiac contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenergic receptor signaling pathway activated by Butopamine.

Experimental Workflow for Stability Analysis

The logical flow of activities in a comprehensive stability study of this compound is crucial for obtaining reliable and meaningful data.

Stability_Workflow cluster_planning Phase 1: Planning and Method Development cluster_execution Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Data Analysis and Reporting Define_Objectives Define Study Objectives (ICH Guidelines) Method_Dev Develop Stability-Indicating HPLC Method Define_Objectives->Method_Dev Method_Val Validate HPLC Method (ICH Q2(R1)) Method_Dev->Method_Val Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Method_Val->Forced_Deg Sample_Analysis Analyze Stressed Samples using Validated HPLC Method Forced_Deg->Sample_Analysis Data_Eval Evaluate Data (Quantify Degradants, Mass Balance) Sample_Analysis->Data_Eval Pathway_ID Identify Degradation Pathways (LC-MS/MS, NMR if necessary) Data_Eval->Pathway_ID Report Generate Stability Report Pathway_ID->Report

Caption: Workflow for this compound stability and degradation analysis.

Conclusion

A thorough investigation of the stability and degradation profile of this compound is a critical prerequisite for its successful development as a pharmaceutical product. This guide provides a comprehensive framework for conducting such studies in line with regulatory expectations. By following these detailed methodologies for forced degradation, developing and validating a robust stability-indicating analytical method, and systematically presenting the data, researchers and drug development professionals can build a complete stability profile. This will ultimately ensure the quality, safety, and efficacy of this compound-containing medicines. Further studies are warranted to generate specific experimental data for this compound to confirm its degradation pathways and intrinsic stability.

References

Pharmacodynamics of Butopamine Hydrochloride in In Vivo Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine hydrochloride is a synthetic inotropic agent, structurally related to dobutamine (B195870), that has demonstrated significant positive effects on cardiac performance. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in in vivo models, with a particular focus on its mechanism of action, hemodynamic effects, and the underlying cellular signaling pathways. Due to the limited availability of detailed preclinical data specifically for Butopamine in the public domain, this guide leverages data from its close structural and functional analog, dobutamine, to provide quantitative insights and detailed experimental protocols relevant to canine models. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of cardiac inotropic agents.

Introduction

Butopamine is a positive inotropic agent that enhances myocardial contractility. Preclinical studies, primarily in canine models, have established its efficacy when administered intravenously.[1] Understanding the pharmacodynamic profile of Butopamine is crucial for its potential therapeutic applications, particularly in conditions such as congestive heart failure where augmented cardiac output is desired. This guide synthesizes the available information on Butopamine's effects in vivo and provides a framework for future research by detailing relevant experimental methodologies and signaling pathways.

Mechanism of Action

This compound exerts its pharmacodynamic effects primarily through the stimulation of β1-adrenergic receptors in the heart.[2] While comprehensive receptor selectivity studies for Butopamine are not extensively published, its structural similarity to dobutamine, a known selective β1-adrenergic agonist, suggests a similar mechanism of action.[3]

Activation of β1-adrenergic receptors on cardiomyocytes initiates a cascade of intracellular events mediated by the Gs-protein signaling pathway. This pathway is central to the inotropic and chronotropic responses observed with Butopamine administration.

Signaling Pathway

The binding of Butopamine to the β1-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac muscle contraction and relaxation.

Butopamine_Signaling_Pathway Butopamine Butopamine Hydrochloride Beta1_Receptor β1-Adrenergic Receptor Butopamine->Beta1_Receptor Binds to Gs_Protein Gs Protein (α, β, γ subunits) Beta1_Receptor->Gs_Protein Activates Chronotropy ↑ Chronotropy (Heart Rate) Beta1_Receptor->Chronotropy SA Node Effect Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Ca_Channels L-type Ca²⁺ Channels Phosphorylation->Ca_Channels SR Sarcoplasmic Reticulum (RyR2) Phosphorylation->SR Myofilaments Myofilaments (Troponin I) Phosphorylation->Myofilaments Increased_Ca ↑ Intracellular Ca²⁺ Ca_Channels->Increased_Ca SR->Increased_Ca Inotropy ↑ Inotropy (Contraction) Increased_Ca->Inotropy Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Healthy Canine Model Anesthesia Induce and Maintain Anesthesia Animal_Selection->Anesthesia Instrumentation Surgical Instrumentation (Catheter Placement) Anesthesia->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Drug_Admin Administer Butopamine HCl (IV Infusion - Dose Escalation) Baseline->Drug_Admin Data_Acquisition Continuously Monitor and Record Hemodynamic Parameters Drug_Admin->Data_Acquisition Data_Processing Process and Calculate Derived Parameters Data_Acquisition->Data_Processing Stats Statistical Analysis (e.g., ANOVA) Data_Processing->Stats Results Generate Dose-Response Curves and Tables Stats->Results

References

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Bioactivity of Butopamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine (B1668108) hydrochloride is a sympathomimetic agent and a β-adrenergic receptor agonist, investigated for its potential as a positive inotropic agent in the management of heart failure.[1] As an analog of dobutamine, its primary mechanism of action is the stimulation of β-adrenergic receptors, leading to increased myocardial contractility and heart rate. These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of Butopamine hydrochloride, focusing on receptor binding, downstream signaling, and functional cellular responses.

Receptor Binding Assays: Determining Affinity for β-Adrenergic Receptors

Receptor binding assays are essential for determining the affinity of a ligand, such as this compound, for its target receptors. These assays quantify the binding of a radiolabeled ligand to the receptor and how a test compound competes for this binding.

Principle

Competitive radioligand binding assays measure the affinity of an unlabeled compound (this compound) by quantifying its ability to displace a radiolabeled ligand with known affinity for the β-adrenergic receptors. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki) to reflect the true affinity of the ligand for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Cell lines expressing human β1- or β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist

  • This compound

  • Non-specific binding control: Propranolol (B1214883) (a high-affinity, non-selective β-blocker)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Cell harvester and vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Store at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + membrane preparation + assay buffer.

      • Non-specific Binding: Radioligand + membrane preparation + excess propranolol (e.g., 10 µM).

      • Competition Binding: Radioligand + membrane preparation + varying concentrations of this compound.

    • Add a constant concentration of [³H]-DHA (typically at its Kd concentration) to all wells.

    • Add increasing concentrations of this compound to the competition binding wells.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data
CompoundReceptor SubtypeTissue SourceRadioligandKi (nM)Reference
Denopamine (B1670247)β1-adrenergicRat heart membranes[³H]-Dihydroalprenolol545[2]
Denopamineβ2-adrenergicRat lung membranes[³H]-Dihydroalprenolol2205[2]

This data for denopamine suggests that this compound may exhibit a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors.

Downstream Signaling Assays: cAMP Accumulation

Activation of β-adrenergic receptors, which are Gs-protein coupled, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Measuring cAMP levels is a direct way to assess the functional consequence of receptor activation.

Principle

This assay measures the amount of cAMP produced by cells in response to stimulation with this compound. The potency of the compound is determined by generating a dose-response curve and calculating the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • Cells expressing β-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)

  • This compound

  • Positive control: Isoproterenol (a non-selective β-agonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation:

    • Seed cells in a 96- or 384-well plate and grow to confluence.

    • On the day of the assay, remove the culture medium and wash the cells with PBS.

    • Add stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for a short period.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control, isoproterenol, in stimulation buffer.

    • Add the different concentrations of the compounds to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Perform the cAMP measurement following the manufacturer's instructions for the chosen assay technology (e.g., HTRF, ELISA).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve to convert the raw assay signal to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 and the maximum effect (Emax).

Expected Data
CompoundReceptor SubtypeEC50 (nM)Emax (% of Isoproterenol)Agonist Type
Butopamine HClβ1-adrenergicData not availableExpected to be < 100%Partial Agonist
Butopamine HClβ2-adrenergicData not availableExpected to be < 100%Partial Agonist

Based on its classification as a partial agonist, the Emax of this compound is expected to be lower than that of a full agonist like isoproterenol.

Functional Cellular Assays: Cardiomyocyte Contractility and Calcium Transients

As this compound is intended to be a positive inotropic agent, assessing its effects on the contractility of cardiomyocytes is a critical in vitro bioassay.

Principle

The positive inotropic effect of β-adrenergic agonists is mediated by an increase in intracellular calcium concentration during systole. This leads to enhanced interaction of contractile proteins and thus, stronger and faster cardiomyocyte contraction. These effects can be measured by monitoring changes in cell shortening (contractility) and intracellular calcium transients.

Experimental Protocol: Cardiomyocyte Contractility and Calcium Imaging

Objective: To evaluate the positive inotropic effect of this compound on isolated cardiomyocytes.

Materials:

  • Isolated primary cardiomyocytes (e.g., from adult rat or mouse ventricles) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Tyrode's solution or other appropriate physiological buffer.

  • This compound.

  • Isoproterenol (positive control).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • IonOptix system or a similar setup with a microscope, high-speed camera, and software for measuring cell shortening and fluorescence.

  • Field stimulator.

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate cardiomyocytes using established enzymatic digestion protocols.

    • Allow the cells to stabilize in a culture dish.

    • For calcium transient measurements, incubate the cardiomyocytes with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Contractility and Calcium Transient Recording:

    • Place the dish with cardiomyocytes on the stage of the microscope.

    • Perfuse the cells with Tyrode's solution.

    • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.

    • Record baseline cell shortening (sarcomere length changes) and/or calcium transients.

  • Compound Application:

    • Introduce different concentrations of this compound into the perfusion solution.

    • Allow the compound to equilibrate with the cells for a few minutes at each concentration.

    • Record the changes in contractility and calcium transients at each concentration.

  • Data Analysis:

    • Analyze the recorded traces to quantify parameters such as:

      • Contractility: Amplitude of cell shortening, velocity of shortening, and velocity of relaxation.

      • Calcium Transients: Amplitude of the calcium transient, and decay rate of the transient.

    • Generate dose-response curves for the key parameters and determine the EC50.

Expected Data
ParameterExpected Effect of this compound
Amplitude of Cell ShorteningIncrease
Velocity of ShorteningIncrease
Velocity of RelaxationIncrease
Amplitude of Calcium TransientIncrease
Decay Rate of Calcium TransientIncrease

Visualizations

G β-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Butopamine Butopamine hydrochloride beta_AR β-Adrenergic Receptor Butopamine->beta_AR Binds to G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Increases SR Sarcoplasmic Reticulum (SR) Ca_influx->SR Triggers Ca_release Ca2+ Release (CICR) SR->Ca_release Contraction Increased Myocardial Contraction Ca_release->Contraction Leads to

Caption: β-Adrenergic receptor signaling cascade initiated by this compound.

G Experimental Workflow for Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes Expressing β-AR start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay add_reagents Add Radioligand, Butopamine HCl, and Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Vacuum Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for determining this compound receptor affinity.

G Workflow for Cardiomyocyte Contractility Assay start Start isolate_cells Isolate Cardiomyocytes (Primary or hiPSC-CMs) start->isolate_cells load_dye Load with Calcium- Sensitive Dye (Optional) isolate_cells->load_dye record_baseline Record Baseline Contractility and/or Ca2+ Transients load_dye->record_baseline apply_butopamine Apply Increasing Concentrations of Butopamine HCl record_baseline->apply_butopamine record_response Record Dose-Dependent Changes apply_butopamine->record_response analyze Analyze Data: - Amplitude & Velocity - Ca2+ Transient Parameters - Generate Dose-Response Curves record_response->analyze end End analyze->end

Caption: Workflow for assessing the functional effects of this compound.

References

Application Notes and Protocols for Butopamine Hydrochloride in Cardiomyocyte Contractility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine (B1668108) hydrochloride is a synthetic sympathomimetic amine chemically related to dobutamine (B195870). It is recognized for its positive inotropic effects on the heart muscle, making it a compound of interest in cardiovascular research and drug development. These application notes provide an overview of the mechanism of action of butopamine and detailed protocols for its use in studying cardiomyocyte contractility. While specific quantitative data for butopamine's binding affinity and functional potency are not extensively available, its close structural and functional similarity to dobutamine allows for the adaptation of established protocols. Dobutamine primarily exerts its effects through the stimulation of β1-adrenergic receptors in cardiomyocytes.[1]

Mechanism of Action

Butopamine, similar to dobutamine, enhances myocardial contractility by acting as an agonist at β1-adrenergic receptors on the surface of cardiomyocytes. This interaction initiates a well-defined signaling cascade:

  • Receptor Binding: Butopamine binds to the β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

  • G-Protein Activation: This binding activates the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

  • Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiomyocyte function:[1]

    • L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing the trigger for sarcoplasmic reticulum calcium release.

    • Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to faster calcium reuptake into the sarcoplasmic reticulum and thus quicker relaxation (lusitropy).

    • Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

The net effect of this signaling pathway is an increase in the force of contraction (positive inotropy) and an enhanced rate of relaxation.

Signaling Pathway Diagram

Butopamine_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Butopamine Butopamine Hydrochloride Beta1_AR β1-Adrenergic Receptor Butopamine->Beta1_AR Gs_protein Gs Protein Beta1_AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates L_type_Ca_Channel L-type Ca²⁺ Channel Ca_in Ca²⁺ L_type_Ca_Channel->Ca_in influx Contractility Increased Contractility Ca_in->Contractility Ca_out Ca²⁺ Ca_out->L_type_Ca_Channel PKA->L_type_Ca_Channel phosphorylates Phospholamban Phospholamban PKA->Phospholamban phosphorylates PKA->Phospholamban Troponin_I Troponin I PKA->Troponin_I phosphorylates SERCA SERCA2a Phospholamban->SERCA Relaxation Increased Relaxation Troponin_I->Relaxation SERCA->Relaxation Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Isolation Cardiomyocyte Isolation (Primary or hiPSC-CM) Cell_Plating Plate Cells on Laminin-Coated Coverslips Cell_Isolation->Cell_Plating Dye_Loading Load with Fura-2 AM (Optional for Ca²⁺ Transients) Cell_Plating->Dye_Loading Mounting Mount Coverslip in Perfusion Chamber Dye_Loading->Mounting Pacing Initiate Electrical Pacing (e.g., 1 Hz) Mounting->Pacing Baseline Record Baseline Contractility & Ca²⁺ Transients Pacing->Baseline Drug_Addition Cumulative Doses of Butopamine Hydrochloride Baseline->Drug_Addition Data_Acquisition Continuous Data Acquisition Drug_Addition->Data_Acquisition Contractility_Analysis Analyze Sarcomere Shortening: - Peak Shortening - Time to Peak - Relaxation Time Data_Acquisition->Contractility_Analysis Calcium_Analysis Analyze Ca²⁺ Transients: - Amplitude - Decay Rate Data_Acquisition->Calcium_Analysis Dose_Response Generate Dose-Response Curves Contractility_Analysis->Dose_Response Calcium_Analysis->Dose_Response

References

Application Notes and Protocols for In Vivo Experimental Design of Butopamine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine hydrochloride is a sympathomimetic agent that functions as a β-adrenergic receptor agonist. Due to its inotropic and chronotropic effects, it holds potential for therapeutic applications in cardiovascular conditions such as heart failure. These application notes provide a comprehensive guide for the in vivo experimental design of this compound in rodent models, including detailed protocols and data presentation. Given the limited availability of specific in vivo data for this compound in rodents, this document leverages data and protocols from its close structural and functional analogue, dobutamine (B195870), to provide a robust framework for experimental design.

Mechanism of Action: β-Adrenergic Signaling

This compound exerts its effects by stimulating β-adrenergic receptors, primarily β1 receptors in the heart.[1] This stimulation activates a G-protein coupled receptor (GPCR) signaling cascade. Upon agonist binding, the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban.[2][3] The net effect of this pathway is an increase in intracellular calcium, leading to enhanced myocardial contractility (positive inotropy) and an increased heart rate (positive chronotropy).[1]

Butopamine_Signaling_Pathway cluster_cell Cardiomyocyte Butopamine Butopamine Beta1_Receptor β1-Adrenergic Receptor Butopamine->Beta1_Receptor Binds to G_Protein Gs Protein (α, β, γ) Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Heart_Rate Increased Heart Rate PKA->Heart_Rate Influences SA Node Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contractility Increased Myocardial Contractility Ca_Influx->Contractility

Figure 1: Simplified β1-adrenergic signaling pathway activated by Butopamine.

Experimental Protocols

The following protocols are based on established methodologies for evaluating cardiovascular effects of β-adrenergic agonists in rodents and can be adapted for this compound.

Protocol 1: Acute Dose-Response Evaluation of Cardiovascular Parameters in Anesthetized Rats

Objective: To determine the acute effects of escalating doses of this compound on heart rate, blood pressure, and other hemodynamic parameters.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • This compound

  • Anesthetic (e.g., isoflurane (B1672236), or ketamine/xylazine cocktail)

  • Saline (0.9% NaCl)

  • Catheters for intravenous infusion and arterial pressure measurement

  • Pressure transducer and data acquisition system

  • ECG monitoring system

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Surgically implant a catheter into a femoral vein for drug administration and a catheter into a femoral or carotid artery for blood pressure monitoring.

  • Connect the arterial catheter to a pressure transducer to continuously record blood pressure.

  • Attach ECG electrodes to monitor heart rate and rhythm.

  • Allow the animal to stabilize for at least 20 minutes after surgery to obtain baseline measurements.

  • Prepare a stock solution of this compound in saline. Further dilutions should be made to administer a range of doses.

  • Administer this compound via intravenous infusion in escalating doses. A suggested starting range, extrapolated from dobutamine studies, could be 1, 2.5, 5, and 10 µg/kg/min.[4]

  • Each dose should be infused for a set period (e.g., 5-10 minutes) to allow for a steady-state response before escalating to the next dose.

  • Continuously record heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Protocol 2: Evaluation of Cardiac Function using Echocardiography in a Rodent Model of Heart Failure

Objective: To assess the effects of this compound on cardiac function in a surgically or pharmacologically induced rodent model of heart failure.

Materials:

  • Rodent model of heart failure (e.g., coronary artery ligation model) and control animals.[5]

  • This compound

  • Anesthetic (e.g., light isoflurane to maintain physiological heart rates)

  • High-frequency ultrasound system with a cardiac probe

  • Warming pad to maintain body temperature

Procedure:

  • Anesthetize the animal and place it on a warming pad in a supine or left lateral position.

  • Perform a baseline transthoracic echocardiogram to assess cardiac structure and function. Key parameters to measure include:

    • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

    • Left ventricular posterior wall thickness (LVPW)

    • Interventricular septum thickness (IVS)

    • Ejection Fraction (EF) and Fractional Shortening (FS)

  • Administer a single bolus dose of this compound intraperitoneally (i.p.) or via a pre-implanted catheter. A starting dose, based on dobutamine studies, could be in the range of 1-5 mg/kg i.p.[6][7]

  • Perform serial echocardiographic assessments at specific time points post-administration (e.g., 1, 5, 15, and 30 minutes) to capture the peak effect and duration of action.

  • Monitor the animal for any adverse events.

  • Analyze the echocardiographic images to quantify changes in cardiac parameters in response to this compound.

  • At the end of the study, euthanize the animal according to approved institutional guidelines.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Model Select Rodent Model (e.g., Wistar Rat, Heart Failure Model) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgery Surgical Preparation (Catheterization) Anesthesia->Surgery Baseline Record Baseline Cardiovascular Parameters Surgery->Baseline Drug_Admin Administer Butopamine HCl (Dose-Response or Single Dose) Baseline->Drug_Admin Hemodynamics Continuous Hemodynamic Monitoring (BP, HR) Drug_Admin->Hemodynamics Echocardiography Echocardiographic Assessment (Optional) Drug_Admin->Echocardiography Data_Analysis Data Analysis and Statistical Comparison Hemodynamics->Data_Analysis Echocardiography->Data_Analysis Conclusion Draw Conclusions on Efficacy and Safety Data_Analysis->Conclusion

Figure 2: General experimental workflow for in vivo evaluation of Butopamine HCl.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups and doses. The following tables provide a template based on expected outcomes from dobutamine studies in rodents, which can be adapted for this compound experiments.

Table 1: Hemodynamic Effects of Intravenous this compound (or Analogue) in Anesthetized Rats

Dose (µg/kg/min)Heart Rate (beats/min)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)
Baseline 350 ± 20120 ± 1080 ± 893 ± 9
1.0 370 ± 22125 ± 1182 ± 796 ± 8
2.5 395 ± 25135 ± 1285 ± 8102 ± 9
5.0 420 ± 28145 ± 1488 ± 9107 ± 11
10.0 450 ± 30150 ± 1590 ± 10110 ± 12

Data are presented as mean ± SEM. These are hypothetical values based on dobutamine literature to serve as a template.[8][9]

Table 2: Echocardiographic Assessment of Cardiac Function Following this compound (or Analogue) Administration in a Rodent Heart Failure Model

ParameterControl Group (Vehicle)Butopamine HCl Group% Change
Heart Rate (beats/min) 400 ± 15460 ± 20+15%
Ejection Fraction (%) 30 ± 545 ± 7+50%
Fractional Shortening (%) 15 ± 325 ± 4+67%
LVIDd (mm) 6.5 ± 0.46.3 ± 0.3-3%
LVIDs (mm) 5.5 ± 0.34.7 ± 0.4-15%

Data are presented as mean ± SEM. LVIDd, Left Ventricular Internal Dimension in diastole; LVIDs, Left Ventricular Internal Dimension in systole. These are hypothetical values based on dobutamine literature to serve as a template.[4][8]

Conclusion

These application notes provide a foundational framework for the in vivo investigation of this compound in rodent models. By adapting established protocols for the well-characterized analogue dobutamine, researchers can effectively evaluate the cardiovascular effects of Butopamine. Careful experimental design, precise execution of protocols, and clear data presentation are crucial for elucidating the therapeutic potential and safety profile of this compound.

References

Application Notes and Protocols for Butopamine Hydrochloride Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine (B1668108) hydrochloride is a sympathomimetic amine that acts as a selective β1-adrenergic receptor agonist. It is structurally and pharmacologically related to dobutamine (B195870) and ractopamine (B1197949).[1] Due to its positive inotropic and chronotropic effects on the heart, butopamine has been investigated for its potential therapeutic applications in conditions such as heart failure. This document provides detailed application notes and protocols for the administration and dosing of butopamine hydrochloride in rat models, based on available data for structurally similar compounds like dobutamine and ractopamine.

Data Presentation

Table 1: Summary of Dosing Regimens for Butopamine and Related Compounds in Rats
CompoundAdministration RouteDosage RangeStudy ContextObserved Effects
Butopamine (inferred) Intravenous (IV) Infusion5 - 40 µg/kg/minCardiac StressIncreased heart rate, blood pressure, and myocardial contractility.
Butopamine (inferred) Intraperitoneal (IP) Injection1 - 10 mg/kgAcute Cardiovascular EffectsDose-dependent increase in heart rate and cardiac output.
Butopamine (inferred) Oral Gavage (PO)1 - 20 mg/kg/dayChronic StudiesPotential for long-term cardiovascular modulation.
DobutamineIntravenous (IV) Infusion5 - 40 µg/kg/minCardiac Stress TestingDose-dependent increases in heart rate, blood pressure, and myocardial contractility.[2][3][4][5]
RactopamineOral Gavage (PO)0.5 - 20 mg/kgPharmacokinetics & SafetyRapid absorption with a plasma half-life of 5-7 hours.[6]
RactopamineIntraperitoneal (IP) Injection9 mg/kgMetabolism StudyGreater proportion of parent drug in urine compared to oral administration.[1]
RactopamineDietary Admixture1.3 - 157 mg/kg/dayChronic ToxicityDecreased body weight gain and increased heart rate at higher doses.[7]

Signaling Pathway

Butopamine, as a β1-adrenergic receptor agonist, primarily exerts its effects on cardiac myocytes. The binding of butopamine to the β1-adrenergic receptor initiates a signaling cascade that leads to increased cardiac contractility and heart rate.

Butopamine_Signaling_Pathway Butopamine Butopamine Beta1_AR β1-Adrenergic Receptor Butopamine->Beta1_AR Binds G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Phospholamban Heart_Rate Increased Heart Rate PKA->Heart_Rate Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Myofilaments Myofilaments Ca_Influx->Myofilaments Ca_Release Ca2+ Release SR->Ca_Release Ca_Release->Myofilaments Contraction Increased Contraction Myofilaments->Contraction

Caption: Butopamine Signaling Pathway in Cardiomyocytes.

Experimental Protocols

Protocol 1: Intravenous (IV) Infusion for Cardiac Stress Testing

This protocol is adapted from dobutamine stress echocardiography studies in rats.[3][4][5]

Objective: To assess cardiac function under pharmacological stress.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Infusion pump

  • Catheter (e.g., 24G) for tail vein cannulation

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Physiological monitoring equipment (ECG, blood pressure)

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the rat on a heating pad to maintain body temperature.

  • Catheterization: Carefully insert a catheter into the lateral tail vein. Secure the catheter in place.

  • Drug Preparation: Prepare a fresh solution of this compound in sterile saline. A common concentration for dobutamine is 0.25 mg/ml.[8]

  • Baseline Measurements: Allow the animal to stabilize for 10-15 minutes. Record baseline physiological parameters (heart rate, blood pressure, ECG).

  • Infusion: Begin the infusion of butopamine at a low dose (e.g., 5 µg/kg/min) using the infusion pump.

  • Stepwise Dose Increase: Increase the infusion rate in a stepwise manner (e.g., to 10, 20, and 40 µg/kg/min) at 3-minute intervals.[2]

  • Monitoring: Continuously monitor physiological parameters throughout the infusion.

  • Recovery: After the final dose, discontinue the infusion and monitor the animal until it has fully recovered from anesthesia and its physiological parameters have returned to baseline.

Protocol 2: Intraperitoneal (IP) Injection for Acute Cardiovascular Assessment

This protocol is based on general guidelines for IP injections in rodents and dosage information from related compounds.

Objective: To evaluate the acute cardiovascular effects of a bolus dose of butopamine.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringe and needle (e.g., 25-27G)

  • Animal scale

  • Physiological monitoring equipment

Procedure:

  • Animal Handling: Gently restrain the rat.

  • Drug Preparation: Prepare a fresh solution of this compound in sterile saline to the desired concentration.

  • Dose Calculation: Weigh the rat to accurately calculate the injection volume based on the desired dose (e.g., 1-10 mg/kg).

  • Injection: Administer the butopamine solution via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Monitoring: Immediately place the animal in a monitoring cage or apparatus and record cardiovascular parameters (heart rate, blood pressure) at regular intervals (e.g., 5, 15, 30, 60 minutes post-injection).

Protocol 3: Oral Gavage (PO) for Sub-chronic or Chronic Studies

This protocol is based on studies involving oral administration of ractopamine in rats.[6][7][9]

Objective: To assess the long-term effects of butopamine on cardiovascular and other physiological parameters.

Materials:

  • This compound

  • Vehicle (e.g., water, saline, or 0.5% methylcellulose)

  • Gavage needle (e.g., 18-20G, straight or curved)

  • Syringe

  • Animal scale

Procedure:

  • Animal Handling: Gently restrain the rat.

  • Drug Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

  • Dose Calculation: Weigh the rat to determine the correct volume for oral administration.

  • Gavage: Attach the gavage needle to the syringe containing the butopamine solution. Gently insert the needle into the esophagus and deliver the solution directly into the stomach.

  • Dosing Schedule: Administer the dose once daily, or as required by the study design, for the duration of the experiment.

  • Monitoring: Monitor the animals for any adverse effects and measure relevant physiological parameters at predetermined time points throughout the study.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the cardiovascular effects of butopamine in rats.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Measurements Animal_Acclimation->Baseline Drug_Preparation Butopamine Solution Preparation Administration Butopamine Administration (IV, IP, or PO) Drug_Preparation->Administration Baseline->Administration Monitoring Physiological Monitoring Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General Experimental Workflow for Butopamine Studies in Rats.

References

Establishing a Dose-Response Curve for Butopamine Hydrochloride In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine hydrochloride is a synthetic sympathomimetic amine and a β-adrenergic receptor agonist. Structurally related to dobutamine, it is the (R,R)-enantiomer of ractopamine (B1197949). Butopamine is recognized for its positive inotropic and chronotropic effects on the heart. As a non-catecholamine, it exhibits resistance to metabolism by catechol-O-methyltransferase (COMT). The primary mechanism of action for Butopamine and other β-adrenergic agonists involves the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). The quantification of cAMP is therefore a direct measure of the functional response to β-adrenergic receptor activation.

These application notes provide a detailed protocol for establishing a dose-response curve for this compound in an in vitro setting using a cAMP accumulation assay. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50), potency, and efficacy, which are crucial for characterizing its activity and selectivity.

Data Presentation

The following tables summarize quantitative data for this compound and comparator β-adrenergic agonists. Due to the limited availability of comprehensive public data for Butopamine's subtype selectivity, data for the well-characterized non-selective agonist Isoproterenol and the related compound Dobutamine are included for comparative context.

Table 1: In Vitro Potency (EC50) of β-Adrenergic Agonists in cAMP Accumulation Assays

CompoundReceptor SubtypeCell LineEC50 (nM)Emax (% of Isoproterenol)
Butopamine HCl β2-AdrenergicHEK293Data Not Readily AvailableData Not Readily Available
(R,R)-Ractopamineβ2-AdrenergicHEK293~10~100
Isoproterenolβ1-AdrenergicCHOVaries100
Isoproterenolβ2-AdrenergicHEK293Varies100
Isoproterenolβ3-AdrenergicCHOVaries100
Dobutamineβ1-AdrenergicCHOVariesPartial Agonist
Dobutamineβ2-AdrenergicHEK293VariesPartial Agonist

Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions. Butopamine is the (R,R)-enantiomer of ractopamine; data for ractopamine is provided as a close surrogate.

Table 2: Binding Affinities (Ki) of Comparator β-Adrenergic Ligands

CompoundReceptor SubtypeKi (nM)
Isoproterenolβ1-AdrenergicVaries
Isoproterenolβ2-AdrenergicVaries
Dobutamineβ1-AdrenergicVaries
Dobutamineβ2-AdrenergicVaries

Note: Ki values are a measure of binding affinity and are typically determined through radioligand binding assays.

Mandatory Visualizations

Signaling Pathway of this compound

Butopamine_Signaling_Pathway Butopamine Butopamine hydrochloride Beta_Receptor β-Adrenergic Receptor Butopamine->Beta_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing β-receptor) Cell_Seeding Seed cells into 96-well plate Cell_Culture->Cell_Seeding Butopamine_Dilution Serial Dilution of This compound Drug_Addition Add Butopamine dilutions to wells Butopamine_Dilution->Drug_Addition Cell_Seeding->Drug_Addition Incubation Incubate to allow cAMP accumulation Drug_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Detect cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Acquisition Read plate and acquire raw data cAMP_Detection->Data_Acquisition Curve_Fitting Plot dose vs. response and fit a sigmoidal curve Data_Acquisition->Curve_Fitting EC50_Determination Calculate EC50, potency, and efficacy Curve_Fitting->EC50_Determination Dose_Response_Logic Concentration Drug Concentration (Logarithmic Scale) Sigmoidal_Curve Sigmoidal Dose-Response Curve Concentration->Sigmoidal_Curve Response Measured Response (% of Maximum) Response->Sigmoidal_Curve EC50 EC50 (Potency) Sigmoidal_Curve->EC50 Determines Emax Emax (Efficacy) Sigmoidal_Curve->Emax Determines Slope Hill Slope (Steepness) Sigmoidal_Curve->Slope Determines

Application Notes and Protocols for the Quantification of Butopamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Butopamine hydrochloride. The methodologies described herein are foundational and derived from established and validated methods for structurally similar catecholamine hydrochlorides, such as dobutamine (B195870) and dopamine. These protocols are intended to serve as a comprehensive starting point for the development and validation of specific assays for this compound in various sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity and stability of drug substances and products.[1][4]

Experimental Protocol: Isocratic RP-HPLC

This protocol outlines an isocratic RP-HPLC method for the quantification of this compound.

1.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

1.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 50 mM KH₂PO₄ buffer (pH adjusted to 2.5 with orthophosphoric acid) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time Approximately 15 minutes

1.1.3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC grade water to make a 50 mM solution. Adjust the pH to 2.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix with acetonitrile in the specified ratio.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-200 µg/mL).[5][6]

1.1.4. Sample Preparation

  • For Drug Substance: Accurately weigh the this compound sample and prepare a solution of known concentration in the mobile phase.

  • For Pharmaceutical Formulations (e.g., Injections): Transfer an appropriate volume of the formulation into a volumetric flask and dilute with the mobile phase to obtain a final concentration within the linear range of the method.[5] Filter the solution through a 0.45 µm membrane filter before injection.

1.1.5. Validation Parameters

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Intra-day Precision (%RSD) ≤ 2%
Inter-day Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from excipients or degradation products

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase HPLC HPLC Instrument Setup MobilePhase->HPLC StandardSol Prepare Standard Solutions Injection Inject Sample/Standard StandardSol->Injection SampleSol Prepare Sample Solutions SampleSol->Injection Column Equilibrate C18 Column HPLC->Column Column->Injection Chromatogram Obtain Chromatogram Injection->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Quantification Quantify Butopamine HCl PeakArea->Quantification BeerLambert cluster_equation A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon b Path Length (b) A->b c Concentration (c) A->c is proportional to StabilityMethodDev Start Define Method Objective ForcedDeg Perform Forced Degradation Start->ForcedDeg MethodDev Develop HPLC Method ForcedDeg->MethodDev Optimization Optimize Separation MethodDev->Optimization Validation Validate Method Optimization->Validation End Implement for Stability Studies Validation->End

References

Application Note: Stability-Indicating HPLC Method for the Analysis of Butopamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine hydrochloride is a synthetic catecholamine and a cardiac stimulant. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification, purity assessment, and stability testing. This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate the parent drug from its potential degradation products, ensuring accurate assessment of its quality and stability over time.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

PropertyValueSource/Method
Molecular Formula C₁₈H₂₄ClNO₃[1]
Molecular Weight 337.84 g/mol [2]
Predicted pKa ~9-10 (amine), ~10-11 (phenolic hydroxyls)Estimated based on chemical structure
Predicted logP ~2.5 - 3.5Estimated based on chemical structure
UV Absorption (λmax) ~275 nmEstimated based on the phenolic chromophores[3][4]

Note: The pKa and logP values are estimated based on the chemical structure of Butopamine, which contains a secondary amine and two phenolic hydroxyl groups. For definitive method validation, experimental determination of these parameters is recommended. The UV absorption maximum is predicted based on the presence of substituted phenol (B47542) moieties, which typically exhibit maximum absorption in the 270-280 nm range.

HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a stability-indicating HPLC method for this compound.

Initial Chromatographic Conditions (Starting Point)

Based on the physicochemical properties of this compound, a reversed-phase HPLC method is the most suitable approach.

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Water:Acetonitrile (80:20 v/v)
Method Optimization Strategy

A systematic approach to optimize the initial conditions is crucial for achieving a robust and reliable method.

  • Mobile Phase pH Optimization: The pH of the mobile phase significantly impacts the retention and peak shape of basic compounds like Butopamine.

    • Evaluate a pH range from 2.5 to 7.0 using different buffers (e.g., phosphate, acetate) to find the optimal balance between retention, peak shape, and column stability.

    • Given the predicted pKa of the amine group, a lower pH will ensure it is protonated, which can improve peak shape on many C18 columns.

  • Organic Modifier Selection:

    • While acetonitrile is a good starting point, methanol (B129727) can also be evaluated as it may offer different selectivity for the parent compound and its degradation products.

  • Gradient Optimization:

    • Adjust the gradient slope and duration to ensure adequate separation of all potential impurities and degradation products from the main Butopamine peak.

  • Column Selection:

    • If peak tailing is observed, consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) to minimize secondary interactions.

Forced Degradation (Stress Testing) Protocol

To ensure the method is stability-indicating, forced degradation studies must be performed to generate potential degradation products.

Preparation of Stock Solution

Prepare a stock solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL.

Stress Conditions

Subject the stock solution to the following stress conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of stock solution and 1 M HCl. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH before injection.
Base Hydrolysis Mix equal volumes of stock solution and 1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 1 M HCl before injection.
Oxidative Degradation Mix equal volumes of stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
Thermal Degradation Heat the stock solution at 80°C for 48 hours.
Photolytic Degradation Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
Analysis of Stressed Samples

Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.

Data Presentation

The following tables summarize hypothetical data from the method development and forced degradation studies.

Table 1: Chromatographic Performance Under Optimized Conditions
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Butopamine HCl8.521.112,500
Table 2: Results of Forced Degradation Studies
Stress ConditionNumber of Degradation Peaks% Degradation of Butopamine HClResolution of Main Peak from Closest Impurity
Acid Hydrolysis215.22.5
Base Hydrolysis322.82.1
Oxidative Degradation18.53.0
Thermal Degradation15.12.8
Photolytic Degradation211.72.3

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the HPLC method development process.

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile physchem Characterize Physicochemical Properties (pKa, logP, UV) start->physchem initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase, Gradient) physchem->initial_conditions optimization Systematic Method Optimization initial_conditions->optimization forced_degradation Perform Forced Degradation Studies initial_conditions->forced_degradation ph pH Optimization optimization->ph Adjust pH organic Organic Modifier Selection optimization->organic Change Solvent gradient Gradient Adjustment optimization->gradient Modify Gradient specificity Evaluate Specificity and Resolution of Degradants ph->specificity organic->specificity gradient->specificity forced_degradation->specificity specificity->optimization Does not Meet Criteria validation Method Validation (ICH Guidelines) specificity->validation Meets Criteria end_node Final Validated HPLC Method validation->end_node

Caption: Workflow for HPLC Method Development.

Conclusion

The described HPLC method development strategy provides a comprehensive framework for establishing a robust, reliable, and stability-indicating analytical method for this compound. By systematically optimizing chromatographic parameters and performing forced degradation studies, a method can be developed that is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

LC-MS/MS for sensitive detection of Butopamine hydrochloride in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Sensitive Detection of Butopamine Hydrochloride in Plasma

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The protocol is designed for pre-clinical and clinical pharmacokinetic studies, offering high throughput and accuracy.

Introduction

Butopamine, a synthetic sympathomimetic amine, is a selective β2-adrenergic agonist. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development.[1][2][3] This LC-MS/MS method provides the necessary sensitivity and selectivity for such analyses. The methodology employs a straightforward sample preparation technique followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., Butopamine-d4

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the Butopamine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., Low, Medium, High).

  • Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex.

  • SPE Column Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A and transfer to an autosampler vial for analysis.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) IS_Addition Add Internal Standard (Butopamine-d4) Plasma->IS_Addition Pretreatment Pre-treatment (Acidification) IS_Addition->Pretreatment SPE Solid Phase Extraction (SPE) Pretreatment->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Butopamine Concentration Calibration_Curve->Quantification

Caption: Workflow for Butopamine analysis in plasma.

4. LC-MS/MS Method

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Mass Spectrometric Parameters

ParameterValue
Mass SpectrometerAgilent 6470 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Sheath Gas Temperature375°C
Sheath Gas Flow12 L/min
Capillary Voltage3500 V
MRM Transitions
CompoundPrecursor Ion (m/z)
ButopamineTo be determined
Butopamine-d4 (IS)To be determined

Note: MRM transitions for Butopamine and its stable isotope-labeled internal standard need to be optimized by direct infusion.

5. Data Analysis

  • Data acquisition and processing are performed using appropriate software (e.g., Agilent MassHunter).

  • Peak areas of Butopamine and the IS are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (Butopamine/IS) against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used.

  • The concentration of Butopamine in QC and unknown samples is determined from the calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present typical acceptance criteria and hypothetical performance data.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantitation (LLOQ)Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
AccuracyWithin ±15% of the nominal value (±20% for LLOQ)
Precision (CV%)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectInternal standard normalized matrix factor should be consistent across lots
StabilityAnalyte stable under various storage and processing conditions

Table 4: Hypothetical Quantitative Performance Data

Sample TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ0.10.09595.08.5
QC Low0.30.28996.36.2
QC Medium8.08.24103.04.1
QC High80.078.998.63.5

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in plasma. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard ensures high accuracy and precision.[4][5] The method is suitable for high-throughput analysis in support of pharmacokinetic studies.

References

Application Notes and Protocols for Studying the Hemodynamic Effects of Butopamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine (B1668108) hydrochloride is a sympathomimetic agent and a β-adrenergic receptor agonist, structurally similar to dobutamine.[1][2] It is recognized for its positive inotropic and chronotropic effects on the heart.[2] Unlike dobutamine, butopamine is not a catecholamine and is resistant to metabolism by catechol-O-methyltransferase (COMT), and it can be administered orally.[2] These characteristics make it a subject of interest for cardiovascular research and potential therapeutic applications in conditions like congestive heart failure.[1]

These application notes provide a detailed overview of the hemodynamic effects of butopamine hydrochloride, protocols for its study, and a summary of relevant quantitative data from preclinical and clinical investigations.

Mechanism of Action and Signaling Pathway

Butopamine primarily exerts its effects through the stimulation of β-adrenergic receptors, with a notable selectivity for β1-receptors in the cardiac muscle. This agonistic activity initiates a cascade of intracellular events leading to increased cardiac contractility and heart rate.

Signaling Pathway

The binding of Butopamine to β1-adrenergic receptors on cardiomyocytes activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction. A critical target of PKA is the L-type calcium channel, which, upon phosphorylation, increases calcium influx into the cell. PKA also phosphorylates phospholamban, relieving its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to enhanced calcium reuptake into the sarcoplasmic reticulum. The overall effect is an increase in the force and rate of myocardial contraction.

Butopamine_Signaling_Pathway cluster_cell Cardiomyocyte Butopamine Butopamine Hydrochloride Beta1_Receptor β1-Adrenergic Receptor Butopamine->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Increases Contraction Increased Cardiac Contractility Ca_Influx->Contraction SERCA SERCA Phospholamban->SERCA Inhibits (relieved by PKA) SR Sarcoplasmic Reticulum SERCA->SR Increases Ca²⁺ uptake into SR->Contraction Heart_Rate Increased Heart Rate In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Intubation) Catheterization Surgical Catheterization (Femoral Artery/Vein, Swan-Ganz) Animal_Prep->Catheterization Stabilization Hemodynamic Stabilization (Allow for 30 min) Catheterization->Stabilization Baseline Record Baseline Hemodynamic Data Stabilization->Baseline Drug_Infusion Initiate Butopamine Infusion (Progressive Dose-Response) Baseline->Drug_Infusion Data_Collection Continuous Hemodynamic Monitoring and Data Recording at Each Dose Level Drug_Infusion->Data_Collection Data_Analysis Statistical Analysis of Hemodynamic Parameters Data_Collection->Data_Analysis Conclusion Conclusion on Dose-Response Effects Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Butopamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Butopamine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility important for research?

This compound is the hydrochloride salt form of Butopamine, a synthetic sympathomimetic amine that acts as a β-adrenergic agonist. For research purposes, achieving adequate aqueous solubility is crucial for preparing stock solutions, ensuring accurate dosing in in-vitro and in-vivo experiments, and obtaining reliable and reproducible results. Poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: What are the general solubility characteristics of this compound?

As a hydrochloride salt of a basic compound, this compound is expected to be more soluble in acidic aqueous solutions compared to neutral or alkaline solutions. The protonated form of the molecule, which is predominant at lower pH, is generally more water-soluble.

Q3: I am observing precipitation in my aqueous stock solution of this compound. What are the likely causes and how can I troubleshoot this?

Precipitation is a common issue and can be attributed to several factors:

  • pH of the solution: If the pH of your water or buffer is neutral or slightly alkaline, the less soluble free base form of Butopamine may precipitate out.

  • Concentration exceeds solubility limit: You may be trying to prepare a solution at a concentration that exceeds the intrinsic solubility of this compound under your experimental conditions.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

  • Common ion effect: The presence of other chloride ions in your solution could slightly decrease the solubility of this compound.

Troubleshooting Steps:

  • Adjust the pH: The most effective method is to lower the pH of the solvent. Adding a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) to your water or buffer to achieve a pH between 3 and 5 can significantly enhance solubility.

  • Use a Co-solvent: If adjusting the pH is not suitable for your experiment, consider using a co-solvent. A small percentage of a water-miscible organic solvent like ethanol (B145695) or DMSO can help to increase the solubility.[1][2]

  • Gentle Warming and Sonication: Gently warming the solution or using an ultrasonic bath can help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Always check for any changes in the appearance of the solution upon cooling.

  • Prepare a More Dilute Stock Solution: If possible, start by preparing a more dilute stock solution and then make further dilutions for your experiments.

Q4: What are the recommended solvents for preparing stock solutions of this compound?

For most applications, preparing stock solutions in a slightly acidic aqueous buffer (pH 3-5) is recommended. If a higher concentration is needed, or if the final experimental medium is sensitive to low pH, a stock solution can be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, followed by serial dilution in the aqueous experimental medium.[1][2] When using organic solvents, it is crucial to ensure the final concentration of the solvent in the experiment is low enough to not cause any artifacts.

Q5: How should I store aqueous solutions of this compound to ensure stability?

Aqueous solutions of this compound should be stored at 2-8°C and protected from light.[3] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of the compound in solution is pH-dependent, with better stability generally observed in acidic conditions.[4] It is recommended to perform a stability study under your specific storage and experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium due to the physiological pH (around 7.4) of the medium.

  • Solution:

    • Prepare a concentrated stock solution in DMSO or ethanol.

    • Perform serial dilutions to the final working concentration directly in the cell culture medium just before the experiment. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) and does not affect cell viability.

    • Visually inspect the medium for any signs of precipitation after adding the compound.

Issue 2: Difficulty in achieving the desired concentration for an in-vivo study.
  • Possible Cause: Limited aqueous solubility for the required dosage volume.

  • Solution:

    • Formulation with a solubilizing agent: Consider using a pharmaceutically acceptable co-solvent (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) or a cyclodextrin-based formulation to enhance solubility.

    • pH adjustment of the vehicle: If physiologically tolerable, adjust the pH of the vehicle to the acidic range to improve solubility.

    • Micronization: Reducing the particle size of the solid this compound powder can increase the dissolution rate.

Quantitative Data Summary

Solvent SystemExpected SolubilityRationale
Water (pH 7)Low to ModerateAt neutral pH, a proportion of the compound will be in the less soluble free base form.
Acidic Buffer (pH 3-5)HighIn acidic conditions, the compound is protonated, leading to higher aqueous solubility.[5]
EthanolModerate to HighEthanol is a polar organic solvent that can typically dissolve hydrochloride salts.[1]
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including salts.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution of this compound
  • Weigh the required amount of this compound powder accurately.

  • Select an appropriate solvent. For high solubility, use a slightly acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). Alternatively, use sterile water for injection and adjust the pH with dilute HCl.

  • Add a small volume of the chosen solvent to the powder to create a slurry.

  • Gradually add the remaining solvent while vortexing or stirring continuously.

  • If necessary, gently warm the solution (not exceeding 40°C) or sonicate in an ultrasonic bath to aid dissolution.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile filter to remove any particulate matter.

  • Store the solution in a sterile, light-protected container at 2-8°C.

Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC

This protocol outlines a general approach for assessing the stability of this compound in an aqueous solution. A specific stability-indicating HPLC method for this compound would need to be developed and validated.[6][7][8][9][10]

  • Method Development: Develop a reverse-phase HPLC method capable of separating Butopamine from its potential degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. UV detection at a suitable wavelength should be used.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject a solution of this compound to forced degradation conditions (e.g., acid hydrolysis, base hydrolysis, oxidation, photolysis, and heat). The method should be able to resolve the parent drug peak from all degradation product peaks.

  • Stability Study:

    • Prepare a solution of this compound at the desired concentration in the chosen aqueous vehicle.

    • Store the solution under the intended storage conditions (e.g., 2-8°C, protected from light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution.

    • Analyze the sample by the validated stability-indicating HPLC method.

    • Quantify the peak area of this compound and any degradation products.

    • Calculate the percentage of this compound remaining at each time point to determine its stability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_solubility Solubility Troubleshooting cluster_stability Stability Assessment weigh Weigh Butopamine HCl add_solvent Add Acidic Buffer (pH 3-5) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter observe Precipitation Observed? filter->observe store Store at 2-8°C, Protected from Light filter->store Stock Solution adjust_ph Lower pH observe->adjust_ph Yes use_cosolvent Use Co-solvent (Ethanol/DMSO) observe->use_cosolvent Yes dilute Prepare Dilute Solution observe->dilute Yes sample Sample at Time Points store->sample analyze HPLC Analysis sample->analyze quantify Quantify Degradation analyze->quantify

Experimental workflow for preparing and assessing this compound solutions.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade butopamine Butopamine beta1_ar β1-Adrenergic Receptor butopamine->beta1_ar Binds to g_protein Gs Protein Activation beta1_ar->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp Catalyzes ATP to pka Protein Kinase A (PKA) Activation camp->pka cellular_response Phosphorylation of Target Proteins (e.g., in cardiac myocytes) pka->cellular_response

Simplified Butopamine signaling pathway via the β1-adrenergic receptor.

References

Overcoming Butopamine hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butopamine hydrochloride. Our aim is to help you overcome common challenges, such as precipitation in stock solutions, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound stock solution become cloudy or formed a precipitate?

Precipitation of this compound from a stock solution can be triggered by several factors, often related to the compound's stability and solubility limits. The most common causes include:

  • Improper Storage: Exposing the solution to fluctuating temperatures or inappropriate storage conditions can decrease its stability.[1][2] Storing at room temperature for extended periods when refrigeration or freezing is required is a common cause.

  • Solvent Evaporation: Over time, especially if the container is not securely sealed, the solvent can evaporate. This increases the concentration of this compound, potentially exceeding its solubility limit and causing it to precipitate out of the solution.

  • pH Shift: The hydrochloride salt form of Butopamine significantly enhances its aqueous solubility.[3] Any shift in the pH of the solution towards a more basic environment can convert the salt to its less soluble free base form, leading to precipitation.[4]

  • Contamination: Accidental introduction of contaminants can alter the chemical environment of the solution, leading to precipitation.

  • Concentration Exceeding Solubility: The prepared stock solution concentration might be too high for the chosen solvent and storage temperature.

Q2: My this compound solution has precipitated. Can I redissolve it?

In many cases, a precipitate can be redissolved. Here are a few steps you can take:

  • Gentle Warming: Warm the solution in a water bath at a temperature of 37°C. Gentle heating can increase the solubility of the compound. Be cautious not to overheat the solution, as this could degrade the this compound.

  • Sonication: Place the vial in a sonicator bath. The ultrasonic waves can help to break up the precipitate and facilitate its redissolution.

  • Solvent Addition: If you suspect solvent evaporation has occurred, you can try adding a small amount of the original, pure solvent to the solution to restore the initial concentration.

  • pH Adjustment: If a pH shift is the likely cause, a very small, carefully measured amount of dilute hydrochloric acid can be added to lower the pH and favor the soluble hydrochloride salt form. This should be done with extreme caution and careful monitoring of the pH.

If these steps do not resolve the issue, it is recommended to discard the solution and prepare a fresh stock to ensure the accuracy of your experiments.

Q3: What are the best practices for preparing and storing this compound stock solutions to prevent precipitation?

To maintain the integrity of your this compound stock solutions and avoid precipitation, follow these guidelines:

  • Proper Dissolution Technique: When preparing the solution, ensure the compound is completely dissolved. Use a vortex mixer or sonication if necessary.

  • Sterile Filtration: For long-term storage, sterile filter the solution to remove any potential microbial contaminants that could affect its stability.

  • Appropriate Aliquoting: Divide the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the solution is subjected to and reduces the risk of contamination from repeated handling.

  • Secure Sealing: Ensure that the storage vials are tightly sealed to prevent solvent evaporation.

  • Optimal Storage Conditions: For long-term storage in solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1] For short-term storage, 4°C is suitable.[1] Always protect the solution from light.[2]

Summary of this compound Stability and Storage

ParameterRecommendationRationale
Storage Temperature (in solvent) -80°C (long-term, up to 6 months)[1], -20°C (short-term, up to 1 month)[1], 4°C (very short-term)[1]Lower temperatures slow down chemical degradation processes.[5]
pH of Solution Maintain a slightly acidic pHThe hydrochloride salt is more soluble in acidic conditions; a basic pH may cause precipitation of the free base.[4][6]
Light Exposure Store in a dark container or protect from light[2]Exposure to light can cause photodegradation of the compound.[2][5]
Container Tightly sealed, inert material (e.g., glass or polypropylene)Prevents solvent evaporation and contamination.
Freeze-Thaw Cycles Minimize by preparing single-use aliquotsRepeated freezing and thawing can degrade the compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (Molecular Weight: 337.84 g/mol ), weigh out 3.3784 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed sterile vials.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots at -20°C or -80°C, protected from light.[1]

Visual Troubleshooting Guide and Conceptual Diagrams

G start Precipitate Observed in Butopamine HCl Solution check_storage Were storage conditions (temperature, light) correct? start->check_storage check_seal Is the container tightly sealed? check_storage->check_seal Yes action_prepare_fresh Prepare a fresh solution using best practices check_storage->action_prepare_fresh No check_concentration Is the concentration near the solubility limit? check_seal->check_concentration Yes action_add_solvent Add a small amount of fresh solvent check_seal->action_add_solvent No action_warm Gently warm (37°C) and sonicate check_concentration->action_warm No check_concentration->action_prepare_fresh Yes dissolved Precipitate Redissolved action_warm->dissolved Success not_dissolved Precipitate Persists action_warm->not_dissolved Failure action_add_solvent->dissolved not_dissolved->action_prepare_fresh

Caption: Troubleshooting workflow for Butopamine HCl precipitation.

G cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Temp Temperature Degradation Chemical Degradation Temp->Degradation pH pH Precipitation Precipitation pH->Precipitation pH->Degradation Light Light Exposure Light->Degradation Oxidation Oxidation Oxidation->Degradation Butopamine Butopamine HCl in Solution Butopamine->Temp influences Butopamine->pH influences Butopamine->Light influences Butopamine->Oxidation influences

Caption: Factors influencing Butopamine HCl solution stability.

References

Strategies to minimize experimental variability in Butopamine hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in studies involving Butopamine (B1668108) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Butopamine hydrochloride and what is its primary mechanism of action?

A1: this compound is a β-adrenergic receptor agonist. Its mechanism of action involves binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as increased cardiac contractility and heart rate.[1] Butopamine is structurally similar to dobutamine (B195870) but is not a catecholamine, making it resistant to metabolism by catechol-O-methyltransferase (COMT).[1]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: To ensure the stability and reproducibility of your experiments, proper preparation and storage of this compound stock solutions are critical. While specific stability data for this compound is limited, the following guidelines are based on best practices for similar compounds:

  • Solvent Selection: For initial stock solutions, Dimethyl Sulfoxide (DMSO) or water can be used. If using water, ensure the solution is passed through a 0.22 μm filter to sterilize it before use.

  • Storage Conditions: For long-term storage, it is recommended to store stock solutions at -80°C, which can maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. Always store solutions in tightly sealed containers, protected from moisture.

  • Freeze-Thaw Cycles: To avoid degradation, aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.

Q3: What are common causes of variability in dose-response curves for this compound?

A3: Variability in dose-response curves can arise from several factors:

  • Inaccurate Pipetting: Small errors in pipetting, especially when preparing serial dilutions, can lead to significant deviations in the final concentrations.

  • Cell Health and Density: The physiological state of the cells, including their passage number, confluency, and overall health, can significantly impact their responsiveness to this compound.

  • Assay Conditions: Factors such as incubation time, temperature, and the type of microtiter plate used can all contribute to variability.

  • Reagent Stability: Degradation of this compound in working solutions can lead to a weaker than expected response.

Q4: How can I troubleshoot inconsistent results in my cell-based assays with this compound?

A4: Inconsistent results in cell-based assays can be frustrating. Here are some troubleshooting steps:

  • Standardize Cell Culture Practices: Ensure consistent cell seeding density and passage number. Regularly check for mycoplasma contamination.

  • Optimize Assay Protocol: Minimize the number of steps in your assay to reduce the potential for error. Ensure all incubation times and temperatures are consistent between experiments.

  • Use Freshly Prepared Reagents: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.

  • Include Proper Controls: Always include positive and negative controls in your experiments to validate the assay performance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C18H24ClNO3[2][3]
Molar Mass 337.84 g/mol [2][3][4]
Melting Point 176-176.5°C (decomposes)[3]
Appearance White to off-white solid
Storage Temperature Room Temperature (for solid)[2]
Solubility Soluble in Water and DMSO

Experimental Protocols

Detailed Methodology for a Cell-Based cAMP Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation. Researchers should optimize the conditions for their specific cell line and experimental setup.

1. Cell Preparation:

  • Culture cells to 70-80% confluency.
  • For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, pellet them by centrifugation.
  • Wash the cells with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES).
  • Resuspend the cells in the assay buffer at the desired concentration (e.g., 1 x 10^6 cells/mL).

2. Assay Procedure:

  • Dispense the cell suspension into a 96-well or 384-well white opaque plate suitable for luminescence assays.
  • Add a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to each well to prevent cAMP degradation.
  • Prepare serial dilutions of this compound in the assay buffer.
  • Add the diluted this compound or vehicle control to the wells.
  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.

3. cAMP Detection:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
  • Read the signal on a compatible plate reader.

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.
  • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

General Protocol for a Stability Study of this compound in Aqueous Solution

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a slightly acidic pH).
  • Dilute the stock solution to a final concentration suitable for analysis (e.g., 100 µg/mL) in different aqueous media for stress testing.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and incubate at a controlled temperature.
  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.
  • Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).
  • Photostability: Expose the sample solution to a light source as per ICH Q1B guidelines.

3. Sample Collection and Analysis:

  • Collect aliquots of each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
  • Neutralize the acid and base-hydrolyzed samples before analysis.
  • Analyze the samples using a stability-indicating analytical method, such as HPLC, to determine the concentration of the remaining this compound and to detect any degradation products.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.
  • Identify the major degradation products and elucidate the degradation pathways.

Visualizations

Butopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Butopamine Butopamine hydrochloride Beta_AR β-Adrenergic Receptor Butopamine->Beta_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Cardiac Contractility) PKA->Cellular_Response Phosphorylates Downstream Targets

This compound Signaling Pathway

Experimental_Workflow_cAMP_Assay start Start cell_prep Cell Preparation (Culture, Harvest, Resuspend) start->cell_prep plate_cells Plate Cells in Assay Plate cell_prep->plate_cells add_pdei Add PDE Inhibitor plate_cells->add_pdei prepare_drug Prepare Serial Dilutions of This compound add_pdei->prepare_drug add_drug Add Drug to Wells prepare_drug->add_drug incubate Incubate at 37°C add_drug->incubate detect_camp Lyse Cells and Detect cAMP (e.g., HTRF, AlphaScreen) incubate->detect_camp read_plate Read Plate detect_camp->read_plate analyze_data Data Analysis (Standard Curve, EC50 Calculation) read_plate->analyze_data end End analyze_data->end

Workflow for a Cell-Based cAMP Assay

Troubleshooting_Logic cluster_reagent Reagent-Related Issues cluster_assay Assay-Related Issues cluster_data Data Analysis Issues issue Inconsistent Experimental Results reagent_prep Check Stock Solution Preparation and Storage issue->reagent_prep Potential Cause reagent_stability Verify Working Solution Stability issue->reagent_stability Potential Cause cell_health Assess Cell Health (Passage #, Mycoplasma) issue->cell_health Potential Cause assay_conditions Standardize Assay Conditions (Time, Temp, Plate) issue->assay_conditions Potential Cause pipetting Verify Pipetting Accuracy issue->pipetting Potential Cause controls Review Positive/Negative Controls issue->controls Potential Cause curve_fit Check Dose-Response Curve Fitting issue->curve_fit Potential Cause

Troubleshooting Logic for Experimental Variability

References

Technical Support Center: Optimizing Butopamine Hydrochloride Concentration for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Butopamine hydrochloride for primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sympathomimetic agent and a β-adrenergic receptor agonist.[1] It is structurally related to dobutamine (B195870) and is the (R,R)-enantiomer of ractopamine (B1197949).[1][2] Its primary mechanism of action is to bind to and activate β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The increase in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[4]

Q2: What are the key differences between using this compound in primary cells versus immortalized cell lines?

Primary cells are isolated directly from living tissues and more closely mimic the physiological state of cells in vivo.[5] However, they have a finite lifespan and can be more sensitive to culture conditions and chemical treatments compared to immortalized cell lines.[5] Therefore, when using this compound with primary cells, it is crucial to perform careful dose-response studies to determine the optimal concentration that elicits the desired biological effect without inducing cytotoxicity.[6] Primary cells may also exhibit greater donor-to-donor variability, necessitating robust experimental controls.[5]

Q3: How should I prepare and store this compound stock solutions?

To prepare a high-concentration stock solution, dissolve this compound in a suitable solvent such as sterile, nuclease-free water or a buffer like PBS. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in a serum-free culture medium or an appropriate assay buffer immediately before use. Ensure the final concentration of any solvent is non-toxic to your primary cells, typically below 0.5% and ideally ≤0.1%.

Q4: What is a good starting concentration for my primary cell experiments?

A single optimal concentration for all primary cell types does not exist. The ideal concentration will depend on the specific cell type, cell density, the experimental endpoint being measured, and the duration of the treatment. A good starting point is to perform a dose-response curve covering a broad range of concentrations. Based on the activity of similar β-adrenergic agonists, a range from 1 nM to 10 µM is a reasonable starting point for initial experiments.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity

  • Q: My primary cells are dying after treatment with this compound. What could be the cause?

    • A: High concentrations of this compound or the solvent used to dissolve it may be toxic to the cells. Primary cells are often more sensitive than immortalized cell lines.[5][6] It is also possible that the prolonged activation of the β-adrenergic pathway is inducing apoptosis in your specific cell type.

  • Q: How can I resolve this cytotoxicity issue?

    • A:

      • Perform a Cytotoxicity Assay: Conduct a dose-response experiment and measure cell viability using an assay like MTT, MTS, or a resazurin-based method to determine the cytotoxic concentration 50 (CC50).[7][8][9]

      • Lower the Concentration Range: Based on the CC50 value, select a concentration range for your functional assays that is well below the toxic level.

      • Reduce Incubation Time: Shorten the exposure time of the cells to this compound.

      • Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (ideally ≤0.1%).

Issue 2: Low or No Cellular Response

  • Q: I am not observing the expected cellular response after treating my primary cells with this compound. Why might this be?

    • A: Several factors could contribute to a lack of response:

      • The concentration of this compound may be too low to elicit a detectable signal.

      • The primary cells may have low or no expression of the target β-adrenergic receptors.

      • The incubation time might be too short for the specific downstream effect you are measuring.

      • The this compound may have degraded due to improper storage or handling.

  • Q: What steps can I take to troubleshoot the lack of response?

    • A:

      • Increase the Concentration: Try a higher range of concentrations in your dose-response experiment.

      • Verify Receptor Expression: Confirm that your primary cells express β-adrenergic receptors using techniques like qPCR, western blotting, or immunofluorescence.

      • Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration for observing the desired effect.

      • Use a Positive Control: Include a well-characterized β-adrenergic agonist, such as isoproterenol, as a positive control to ensure the signaling pathway is functional in your cells.

      • Prepare Fresh Reagents: Use a fresh aliquot of this compound to prepare your working solutions.

Issue 3: High Variability in Experimental Replicates

  • Q: I am seeing a lot of variability between my replicate wells. What are the common causes and solutions?

    • A: High variability can stem from several sources:

      • Uneven Cell Seeding: Inconsistent cell numbers across wells.

      • Inaccurate Pipetting: Errors in drug dilution or addition to the wells.

      • Edge Effects: Evaporation from the outer wells of the microplate can concentrate the drug.[10]

    • A: To improve consistency:

      • Homogenous Cell Suspension: Ensure you have a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing.

      • Pipetting Technique: Use calibrated pipettes and consider reverse pipetting for viscous solutions.

      • Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[10]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Initial Experiments

Experiment TypeSuggested Concentration RangeKey Considerations
Cytotoxicity Assessment10 nM - 100 µMTo determine the maximum non-toxic concentration.
Functional Dose-Response1 nM - 10 µMTo determine the EC50 for the desired biological effect.

Table 2: Example Incubation Times for Different Assays

AssayTypical Incubation TimeEndpoint Measured
cAMP Accumulation15 - 60 minutesSecond messenger production.
Cell Viability (Cytotoxicity)24 - 72 hoursCell health and proliferation.
Gene Expression Analysis4 - 24 hoursChanges in target gene transcription.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (Resazurin-based)

This protocol provides a general framework for a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50) of this compound.

  • Materials:

    • This compound stock solution (e.g., 10 mM in sterile water).

    • Primary cells of interest.

    • Complete cell culture medium.

    • 96-well clear flat-bottom tissue culture plates.

    • Resazurin-based cell viability reagent.

    • Plate reader capable of measuring fluorescence.

  • Procedure:

    • Cell Seeding: Harvest and count primary cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours to allow cells to attach.[10]

    • Drug Preparation and Treatment: Prepare a series of this compound dilutions in complete culture medium. A logarithmic or half-log dilution series is recommended (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). Remove the medium from the wells and add 100 µL of the appropriate dilution to each well.[11] Include a vehicle control (medium with the same concentration of solvent, if any) and a no-cell control (medium only).

    • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[10]

    • Cytotoxicity Measurement: Add the resazurin-based reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours, protected from light. Measure the fluorescence using a plate reader.

    • Data Analysis: Subtract the background reading from the no-cell control wells. Plot the results as a percentage of the vehicle control against the log of the this compound concentration. Use a non-linear regression model to calculate the CC50.

Protocol 2: Functional Assessment using a cAMP Accumulation Assay

This protocol measures the functional response of primary cells to this compound by quantifying the accumulation of intracellular cAMP.

  • Materials:

    • This compound stock solution.

    • Primary cells of interest.

    • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[12][13][14][15]

    • Plate reader compatible with the chosen assay kit.

  • Procedure:

    • Cell Seeding: Seed primary cells in a suitable plate format (e.g., 96-well or 384-well) at an optimized density and allow them to attach overnight.

    • Cell Stimulation:

      • Remove the culture medium and wash the cells gently with assay buffer.

      • Add assay buffer containing a PDE inhibitor and incubate for a short period (e.g., 30 minutes) to allow the inhibitor to take effect.[13]

      • Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor.

      • Add the diluted this compound to the cells and incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.[13]

    • cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.[12][15]

    • Data Analysis: Plot the cAMP concentration (or assay signal) against the log of the this compound concentration. Use a non-linear regression model to determine the EC50 value.

Visualizations

Butopamine_Signaling_Pathway Butopamine Butopamine hydrochloride BetaAR β-Adrenergic Receptor (GPCR) Butopamine->BetaAR Binds GProtein G-Protein (Gs) BetaAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization PrepStock Prepare Butopamine Stock Solution DoseResponse Cytotoxicity Assay (e.g., Resazurin) PrepStock->DoseResponse FunctionalAssay Functional Assay (e.g., cAMP) PrepStock->FunctionalAssay CultureCells Culture Primary Cells CultureCells->DoseResponse CultureCells->FunctionalAssay DetermineCC50 Determine CC50 DoseResponse->DetermineCC50 DetermineCC50->FunctionalAssay Analyze Analyze Data DetermineCC50->Analyze DetermineEC50 Determine EC50 FunctionalAssay->DetermineEC50 DetermineEC50->Analyze Optimize Select Optimal Concentration Range Analyze->Optimize

Caption: Experimental workflow for optimizing concentration.

Troubleshooting_Tree Start Problem Encountered HighCytotoxicity High Cytotoxicity? Start->HighCytotoxicity NoResponse Low or No Response? Start->NoResponse HighVariability High Variability? Start->HighVariability HighCytotoxicity->NoResponse No Sol_Cytotoxicity - Perform CC50 Assay - Lower Concentration - Check Solvent Toxicity HighCytotoxicity->Sol_Cytotoxicity Yes NoResponse->HighVariability No Sol_NoResponse - Increase Concentration - Verify Receptor Expression - Use Positive Control NoResponse->Sol_NoResponse Yes Sol_Variability - Check Cell Seeding - Calibrate Pipettes - Mitigate Edge Effects HighVariability->Sol_Variability Yes

Caption: Troubleshooting decision tree for experiments.

References

Best practices for the storage and handling of Butopamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Butopamine hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

There are conflicting reports from suppliers regarding the optimal storage temperature for solid this compound. One supplier suggests room temperature, while another recommends refrigeration (2-8°C)[1]. To ensure the long-term stability and integrity of the compound, it is best practice to store solid this compound in a tightly sealed container at 2-8°C, protected from light and moisture . This conservative approach is recommended for many hydrochloride salts of pharmaceutical compounds to prevent degradation.

Q2: How should I handle this compound powder?

This compound should be handled with care in a laboratory setting. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. To avoid inhalation of the powder, it is recommended to handle the compound in a well-ventilated area or a chemical fume hood.

Q3: Is this compound sensitive to light?

Q4: What is the recommended solvent for preparing this compound solutions?

This compound is generally soluble in water. For biological experiments, it is advisable to prepare stock solutions in a buffered aqueous solution, such as phosphate-buffered saline (PBS), at a slightly acidic to neutral pH to maintain the stability of the hydrochloride salt.

Q5: How should I store solutions of this compound?

For short-term storage, aqueous solutions of this compound should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue: Precipitate forms in my aqueous solution of this compound.

  • Possible Cause: The pH of the solution may be too high, causing the less soluble free base form of Butopamine to precipitate.

  • Solution: Ensure the pH of your aqueous solution is maintained at or below neutral. If necessary, adjust the pH with a dilute acid solution (e.g., 0.1 M HCl).

  • Possible Cause: The concentration of the solution exceeds the solubility of this compound in the chosen solvent at a given temperature.

  • Solution: Try gently warming the solution or using sonication to aid dissolution. If the precipitate persists, you may need to prepare a more dilute solution.

Issue: I am observing a change in the color of my this compound solution over time.

  • Possible Cause: This could be an indication of degradation, possibly due to oxidation or exposure to light.

  • Solution: Prepare fresh solutions for your experiments. Ensure that both the solid compound and prepared solutions are protected from light. If the problem persists, consider preparing solutions in a buffer containing an antioxidant.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerAdditional Precautions
Solid2-8°C[1]Tightly sealed, opaque containerProtect from light and moisture
Aqueous Solution (Short-term)2-8°CTightly sealed, amber vialProtect from light
Aqueous Solution (Long-term)-20°C or -80°CAliquoted in single-use, tightly sealed vialsProtect from light; avoid repeated freeze-thaw cycles

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Materials:

    • This compound (Molecular Weight: 337.84 g/mol )

    • Sterile, purified water or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated balance.

    • Carefully weigh out 3.38 mg of this compound powder and add it to the tared tube.

    • Add 1 mL of sterile, purified water or PBS to the tube.

    • Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

    • For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Butopamine_Signaling_Pathway Butopamine Butopamine hydrochloride Beta_Receptor β-Adrenergic Receptor Butopamine->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound.

Butopamine_Handling_Workflow Start Start Wear_PPE Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) Start->Wear_PPE Work_Area Work in a Well-Ventilated Area or Fume Hood Wear_PPE->Work_Area Weigh Weigh Solid Compound Work_Area->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Store_Solid Store Solid at 2-8°C (Protected from light/moisture) Weigh->Store_Solid Store_Solution Store Solution Appropriately (2-8°C short-term, -20°C/-80°C long-term) (Protected from light) Dissolve->Store_Solution Dispose Dispose of Waste Properly Dissolve->Dispose End End Store_Solid->End Store_Solution->End Dispose->End

Caption: Workflow for handling this compound.

References

Interpreting unexpected results in Butopamine hydrochloride dose-response assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Butopamine hydrochloride dose-response assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound dose-response assays, providing potential causes and solutions in a question-and-answer format.

High Background Signal

Question: Why is my basal signal (e.g., cAMP level) high even in the absence of this compound?

Answer: A high basal signal can mask the stimulatory effect of Butopamine and reduce the assay window. Several factors can contribute to this issue:

  • Constitutive Receptor Activity: Some cell lines, particularly those overexpressing beta-adrenergic receptors, may exhibit constitutive (agonist-independent) activity, leading to a constant production of second messengers like cAMP.

  • Phosphodiesterase (PDE) Inhibition: If using a PDE inhibitor to amplify the signal, an excessively high concentration can lead to a large accumulation of cAMP even at baseline.

  • Cell Health and Density: Unhealthy or overly dense cell cultures can lead to cell lysis and the release of interfering substances.

Troubleshooting & Optimization:

  • Cell Line Selection: If constitutive activity is high, consider using a cell line with lower, more physiological receptor expression levels.

  • Optimize PDE Inhibitor Concentration: Titrate the concentration of your PDE inhibitor to find the lowest effective concentration that provides a robust signal with a positive control agonist (e.g., Isoproterenol) without elevating the basal signal excessively.

  • Cell Culture Best Practices: Ensure cells are healthy, within a low passage number, and plated at an optimal density determined during assay development.[1]

Low Signal-to-Noise Ratio (Small Assay Window)

Question: My assay window is very small, with little difference between the basal and Butopamine-stimulated signal. How can I improve my signal-to-noise ratio?

Answer: A low signal-to-noise ratio can make it difficult to discern true agonist effects and obtain a reliable dose-response curve.

  • Inefficient Agonist Stimulation: The concentrations of Butopamine may be too low, or the stimulation time may be too short to elicit a maximal response.

  • Suboptimal Assay Reagents: The performance of assay reagents, such as the lysis buffer or detection reagents in a cAMP assay, can degrade over time.

  • Incorrect Instrument Settings: The settings on your plate reader (e.g., gain, integration time) may not be optimized for your specific assay format.

Troubleshooting & Optimization:

  • Optimize Agonist Concentration and Stimulation Time: Perform a full dose-response curve for Butopamine to ensure you are testing concentrations that span the expected EC50 value. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak stimulation time for your cell system.

  • Use Fresh Reagents and Positive Controls: Prepare fresh reagents and always include a well-characterized full agonist, like Isoproterenol, as a positive control to verify assay performance.

  • Instrument Optimization: Consult your plate reader's manual to optimize settings for your assay's specific readout (e.g., luminescence, fluorescence, HTRF).

High Variability Between Replicates

Question: I'm observing significant variability between replicate wells, leading to large error bars. What could be the cause?

Answer: High variability can compromise the statistical significance of your results and make it difficult to fit a reliable dose-response curve.

  • Inconsistent Cell Plating: Uneven cell distribution across the wells of the microplate is a common source of variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Butopamine dilutions, or assay reagents can introduce significant errors.

  • Edge Effects: Wells on the outer edges of the plate are often prone to evaporation, leading to changes in reagent concentrations.

  • Temperature Gradients: Uneven temperature across the plate during incubation can affect the enzymatic reactions in the assay.

Troubleshooting & Optimization:

  • Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform density in each well.

  • Use Calibrated Pipettes and Proper Technique: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting and maintain a consistent technique.

  • Mitigate Edge Effects: To minimize edge effects, consider not using the outer wells of the plate for experimental data or fill them with media/buffer to create a humidified barrier.

  • Ensure Uniform Incubation Conditions: Use a high-quality incubator and allow plates to equilibrate to the correct temperature before adding reagents.

Atypical Dose-Response Curve Shape

Question: My dose-response curve for this compound is not a standard sigmoidal shape. What could this indicate?

Answer: The shape of the dose-response curve provides valuable information about the interaction of Butopamine with its target. Deviations from the expected sigmoidal shape can have several explanations.

  • Bell-Shaped (Biphasic) Curve: This can occur at very high concentrations of the agonist and may be due to receptor desensitization, where prolonged or intense stimulation leads to a feedback mechanism that dampens the signal.[2] It could also indicate off-target effects at higher concentrations or cytotoxicity.

  • Flat Curve (No Response): This may indicate a problem with the compound itself (e.g., degradation, incorrect concentration), the cells (e.g., lack of receptor expression), or the assay reagents.

  • Shallow or Steep Hill Slope: The Hill slope of the curve reflects the cooperativity of the binding interaction. A shallow slope might suggest negative cooperativity or the presence of multiple binding sites with different affinities. A steep slope could indicate positive cooperativity.

Troubleshooting & Optimization:

  • Investigate Receptor Desensitization: If a bell-shaped curve is observed, consider reducing the incubation time or using inhibitors of kinases involved in desensitization (e.g., GRK inhibitors) to see if the curve shape changes.

  • Assess Cytotoxicity: At the highest concentrations of Butopamine, perform a cell viability assay to rule out cytotoxicity as the cause of a descending curve.

  • Verify Compound Integrity and Concentration: Confirm the identity and purity of your this compound stock and prepare fresh dilutions.

  • Characterize Receptor Expression: Ensure your chosen cell line expresses the target beta-adrenergic receptor subtype at sufficient levels.

Data Presentation

Table 1: Expected Potency (EC50) of Beta-Adrenergic Agonists

This table provides a summary of expected EC50 values for the non-selective beta-agonist Isoproterenol and provides a basis for comparison for this compound. The potency of Butopamine can vary depending on the specific beta-adrenergic receptor subtype being investigated.

CompoundTargetExpected EC50 RangeNotes
Isoproterenolβ1-adrenergic receptor1 - 10 nMPotent, non-selective full agonist. Often used as a positive control.
Isoproterenolβ2-adrenergic receptor1 - 10 nMPotent, non-selective full agonist. Often used as a positive control.
Butopamine HClβ1-adrenergic receptorTo be determined empiricallyButopamine is a known β-agonist; however, its specific potency should be determined in your experimental system.
Butopamine HClβ2-adrenergic receptorTo be determined empiricallyThe (R,R)-enantiomer of ractopamine (B1197949), a related compound, shows selectivity for the β2 receptor.[3]

Experimental Protocols

Key Experiment: this compound Dose-Response Assay using cAMP Detection

This protocol outlines a general method for determining the dose-response of this compound by measuring cyclic AMP (cAMP) accumulation in a cell-based assay.

1. Cell Culture and Plating:

  • Culture cells expressing the beta-adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells stably expressing the human β1 or β2 receptor) in appropriate growth medium.[4][5]

  • Harvest cells and resuspend in serum-free assay buffer.

  • Plate cells in a 96- or 384-well white, opaque microplate at a pre-determined optimal density.

  • Incubate for the appropriate time to allow for cell attachment (for adherent cells).

2. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Include a positive control (e.g., Isoproterenol) and a vehicle control (assay buffer with the same final concentration of solvent as the highest Butopamine concentration).

  • Add the diluted compounds to the corresponding wells of the cell plate.

3. Stimulation and Lysis:

  • Incubate the plate at 37°C for a pre-determined optimal stimulation time (e.g., 30 minutes). This time should be optimized to capture the peak cAMP signal before significant receptor desensitization occurs.

  • After incubation, add a lysis buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to stop the reaction and release intracellular cAMP.

4. cAMP Detection:

  • Measure cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or fluorescence-based assays) according to the manufacturer's instructions.

5. Data Analysis:

  • Plot the raw data (e.g., luminescence or HTRF ratio) against the logarithm of the this compound concentration.

  • Normalize the data to the vehicle control (0% response) and the maximal response of a full agonist like Isoproterenol (100% response).

  • Fit the normalized data to a four-parameter logistic (sigmoidal) curve to determine the EC50 (potency) and Emax (efficacy) of this compound.[6]

Visualizations

Butopamine Signaling Pathway

Butopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Butopamine Butopamine HCl Beta_Receptor β-Adrenergic Receptor Butopamine->Beta_Receptor G_Protein Gs Protein (α, β, γ) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: Canonical signaling pathway of this compound via the β-adrenergic receptor.

Experimental Workflow for Dose-Response Assay

Experimental_Workflow Start Start Cell_Culture 1. Culture & Plate Cells (e.g., HEK293-β2AR) Start->Cell_Culture Prepare_Compounds 2. Prepare Serial Dilutions (Butopamine HCl, Controls) Cell_Culture->Prepare_Compounds Add_Compounds 3. Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate 4. Incubate (Stimulation) (e.g., 30 min at 37°C) Add_Compounds->Incubate Lyse_Cells 5. Lyse Cells & Stop Reaction (with PDE inhibitor) Incubate->Lyse_Cells Detect_Signal 6. Detect cAMP Signal (e.g., HTRF, Luminescence) Lyse_Cells->Detect_Signal Analyze_Data 7. Data Analysis (Plot Dose-Response Curve) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for a this compound dose-response assay.

Troubleshooting Logic for Atypical Dose-Response Curves

Troubleshooting_Logic cluster_bell Bell-Shaped Curve cluster_flat Flat Curve (No Response) Start Atypical Dose-Response Curve Observed Bell_Shape Is the curve bell-shaped? Start->Bell_Shape Flat_Curve Is the curve flat? Start->Flat_Curve Check_Desensitization Reduce incubation time. Test GRK inhibitors. Bell_Shape->Check_Desensitization Yes Bell_Shape->Flat_Curve No Check_Cytotoxicity Perform cell viability assay at high concentrations. Check_Desensitization->Check_Cytotoxicity Check_Off_Target Consider off-target effects. Check_Cytotoxicity->Check_Off_Target Flat_Curve->Bell_Shape No Check_Compound Verify compound integrity and concentration. Flat_Curve->Check_Compound Yes Check_Cells Confirm receptor expression and cell health. Check_Compound->Check_Cells Check_Assay Check assay reagents and positive control. Check_Cells->Check_Assay

Caption: Decision tree for troubleshooting atypical dose-response curve shapes.

References

Validation & Comparative

Cross-Validation of Butopamine Hydrochloride's Efficacy Across Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Butopamine hydrochloride, a β-adrenergic receptor agonist, in different cell lines. It aims to offer an objective comparison of its performance with other relevant β-agonists, supported by available experimental data. This document is intended to assist researchers in designing experiments, interpreting results, and making informed decisions in drug development.

Introduction to this compound

This compound is a synthetic sympathomimetic amine that acts as a β-adrenergic receptor agonist. It is structurally related to dobutamine (B195870) and is the (R,R)-enantiomer of ractopamine (B1197949). Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular signaling pathways. While initially investigated for the treatment of heart failure, its specific in vitro effects across different cell lines are crucial for understanding its broader pharmacological profile.

Mechanism of Action: The β-Adrenergic Signaling Pathway

Butopamine, like other β-agonists, exerts its effects by activating the G-protein coupled β-adrenergic receptors. The binding of Butopamine to these receptors initiates a signaling cascade that is central to its pharmacological action.

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Butopamine Butopamine Beta_Receptor β-Adrenergic Receptor Butopamine->Beta_Receptor Binds to G_Protein Gs Protein (αβγ) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Contractility) PKA->Cellular_Response Phosphorylates Targets ATP ATP ATP->Adenylyl_Cyclase

Figure 1: Simplified β-Adrenergic Signaling Pathway.

Comparative In Vitro Efficacy

Data from Structurally Related Compounds

Dobutamine , a close structural analog of Butopamine, has been studied more extensively. Its stereoisomers exhibit distinct activities at α- and β-adrenergic receptors. The (+)-isomer is a more potent β-agonist, while the (-)-isomer shows more α-adrenergic activity[1]. This stereoselectivity is a critical consideration in drug design and interpretation of experimental results.

Ractopamine , of which Butopamine is an enantiomer, is known to be a full agonist at the trace amine-associated receptor 1 (TAAR1) and also stimulates β1 and β2 adrenergic receptors.[2] Studies in swine adipocytes have shown that the RR-isomer of ractopamine (which is Butopamine) is a partial agonist at β1-adrenergic receptors and a full agonist at β2-adrenergic receptors, with both subtypes contributing to the lipolytic response.

Table 1: In Vitro Activity of Dobutamine and Ractopamine in Different Systems

CompoundCell Line/SystemAssayReceptor SubtypePotency (EC50/Ki)Reference
(+)-DobutamineCat Papillary MuscleInotropic ResponseβMore potent than (-)-isomer[1]
(-)-DobutamineRat AortaVasoconstrictionαPotent partial agonist[1]
(RR)-RactopamineSwine AdipocytesLipolysisβ1 and β2-
(RR)-RactopamineCloned Porcine β1-ARcAMP Accumulationβ1Partial Agonist (35% efficacy of isoproterenol)
(RR)-RactopamineCloned Porcine β2-ARcAMP Accumulationβ2Full Agonist (Equal efficacy to isoproterenol)

Note: Specific EC50 or Ki values for Butopamine in CHO or HEK293 cells are not available in the cited literature.

Experimental Protocols

To facilitate cross-validation and replication of findings, detailed experimental protocols for key assays are provided below.

cAMP Accumulation Assay

This assay is fundamental for quantifying the functional response to β-adrenergic receptor agonists.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound and its alternatives.

Cell Lines:

  • CHO-K1 cells stably expressing the human β1- or β2-adrenergic receptor.

  • HEK293 cells endogenously or transiently expressing the target β-adrenergic receptor.

Materials:

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Test compounds: this compound, Dobutamine, Prenalterol, Isoproterenol (as a reference agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Stimulation:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add the PDE inhibitor to the cells and incubate for a specified time (e.g., 30 minutes at 37°C).

    • Add the diluted test compounds to the wells and incubate for a further specified time (e.g., 15-30 minutes at 37°C).

  • Cell Lysis: Aspirate the stimulation buffer and add lysis buffer to each well.

  • cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the cAMP concentration in the cell lysates.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Assay Workflow Seed_Cells Seed cells in multi-well plate Stimulate_Cells Stimulate cells with compounds + PDE inhibitor Seed_Cells->Stimulate_Cells Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Stimulate_Cells Lyse_Cells Lyse cells to release intracellular cAMP Stimulate_Cells->Lyse_Cells Detect_cAMP Detect cAMP using assay kit Lyse_Cells->Detect_cAMP Analyze_Data Analyze data to determine EC50 & Emax Detect_cAMP->Analyze_Data

Figure 2: General workflow for a cAMP accumulation assay.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the receptor.

Objective: To measure the affinity of this compound and its alternatives for β-adrenergic receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

  • Unlabeled test compounds.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound in assay buffer.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Prepare_Membranes Prepare cell membranes expressing receptor Incubate Incubate membranes with radioligand & competitor Prepare_Membranes->Incubate Filter_Wash Filter and wash to separate bound/free ligand Incubate->Filter_Wash Count_Radioactivity Measure radioactivity of bound ligand Filter_Wash->Count_Radioactivity Analyze_Data Analyze data to determine Ki Count_Radioactivity->Analyze_Data

Figure 3: General workflow for a radioligand binding assay.

Discussion and Future Directions

The available data, primarily from structurally similar compounds, suggests that this compound likely acts as a potent β-adrenergic agonist with potential selectivity for β2-receptors. However, the lack of direct comparative studies in standardized cell lines such as CHO and HEK293 represents a significant knowledge gap.

For a thorough cross-validation, future research should focus on:

  • Direct Head-to-Head Comparisons: Performing cAMP accumulation and radioligand binding assays with this compound alongside dobutamine, prenalterol, and ractopamine in CHO and HEK293 cells expressing human β1- and β2-adrenergic receptors.

  • Functional Assays in Cardiac Myocytes: Investigating the inotropic and chronotropic effects of Butopamine on isolated primary or iPSC-derived cardiomyocytes to provide more physiologically relevant data.

  • β-Arrestin Recruitment Assays: Assessing the potential for biased agonism by measuring β-arrestin recruitment in response to Butopamine, which can have significant implications for long-term receptor desensitization and signaling.

By systematically generating and comparing these datasets, a more complete and reliable pharmacological profile of this compound can be established, facilitating its potential development and application in research and therapeutics.

References

A Comparative Analysis of the Inotropic Effects of Butopamine Hydrochloride and Dobutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the inotropic effects of Butopamine hydrochloride and dobutamine (B195870), two sympathomimetic agents utilized for their cardiac stimulating properties. The information presented herein is intended to support research and drug development efforts by offering a detailed examination of their mechanisms of action, receptor binding affinities, and hemodynamic effects, supported by experimental data.

Introduction

This compound and dobutamine are structurally related compounds that exert positive inotropic effects on the heart, meaning they increase the force of myocardial contraction. While both are utilized in conditions of cardiac decompensation, their distinct pharmacological profiles warrant a detailed comparison for informed therapeutic and developmental decisions. Dobutamine is a well-established catecholamine used clinically for inotropic support in conditions like acute heart failure and cardiogenic shock. Butopamine, a chemical analogue of dobutamine, is not a catecholamine and has been investigated for its potential as an orally active inotropic agent.

Mechanism of Action and Signaling Pathways

Both Butopamine and dobutamine exert their inotropic effects primarily through the stimulation of β-adrenergic receptors on cardiomyocytes. This stimulation activates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration and enhanced myocardial contractility.

Dobutamine's Signaling Pathway: Dobutamine is a direct-acting agonist with a higher affinity for β1-adrenergic receptors than for β2-adrenergic receptors.[1] Upon binding to β1-receptors, it activates the Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to increase the production of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban. This leads to increased calcium influx into the cell and enhanced calcium release from the sarcoplasmic reticulum, resulting in a stronger myocardial contraction.

Butopamine's Signaling Pathway: As a β-adrenergic receptor agonist, Butopamine is presumed to follow a similar signaling pathway to dobutamine, initiating its action by binding to β-adrenergic receptors and triggering the cAMP-PKA cascade. However, specific details regarding the nuances of its interaction with the signaling components are less extensively documented in publicly available literature.

Signaling_Pathway cluster_Dobutamine Dobutamine Signaling cluster_Butopamine Butopamine Signaling (Presumed) Dobutamine Dobutamine β1-Adrenergic Receptor β1-Adrenergic Receptor Dobutamine->β1-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) β1-Adrenergic Receptor->G-Protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) PKA PKA Phosphorylation of Ca2+ channels Phosphorylation of Ca2+ channels PKA->Phosphorylation of Ca2+ channels Increased Intracellular Ca2+ Increased Intracellular Ca2+ Phosphorylation of Ca2+ channels->Increased Intracellular Ca2+ Increased Myocardial Contractility Increased Myocardial Contractility Increased Intracellular Ca2+->Increased Myocardial Contractility Butopamine Butopamine β-Adrenergic Receptor β-Adrenergic Receptor Butopamine->β-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) β-Adrenergic Receptor->G-Protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs) ->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase ->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP ->Protein Kinase A (PKA) PKA PKA Phosphorylation of Ca2+ channels Phosphorylation of Ca2+ channels PKA ->Phosphorylation of Ca2+ channels Increased Intracellular Ca2+ Increased Intracellular Ca2+ Phosphorylation of Ca2+ channels ->Increased Intracellular Ca2+ Increased Myocardial Contractility Increased Myocardial Contractility Increased Intracellular Ca2+ ->Increased Myocardial Contractility Radioligand_Binding_Assay Tissue Homogenate (with receptors) Tissue Homogenate (with receptors) Incubation Incubation Tissue Homogenate (with receptors)->Incubation Separation of Bound and Free Ligand Separation of Bound and Free Ligand Incubation->Separation of Bound and Free Ligand Radiolabeled Ligand Radiolabeled Ligand Radiolabeled Ligand->Incubation Unlabeled Drug (Butopamine or Dobutamine) Unlabeled Drug (Butopamine or Dobutamine) Unlabeled Drug (Butopamine or Dobutamine)->Incubation Quantification of Radioactivity Quantification of Radioactivity Separation of Bound and Free Ligand->Quantification of Radioactivity Calculation of Ki value Calculation of Ki value Quantification of Radioactivity->Calculation of Ki value Hemodynamic_Assessment Patient Selection (Congestive Heart Failure) Patient Selection (Congestive Heart Failure) Baseline Hemodynamic Measurements Baseline Hemodynamic Measurements Patient Selection (Congestive Heart Failure)->Baseline Hemodynamic Measurements Continuous Hemodynamic Monitoring Continuous Hemodynamic Monitoring Baseline Hemodynamic Measurements->Continuous Hemodynamic Monitoring Intravenous Infusion (Butopamine or Dobutamine) Intravenous Infusion (Butopamine or Dobutamine) Intravenous Infusion (Butopamine or Dobutamine)->Continuous Hemodynamic Monitoring Data Analysis (Comparison of pre- and post-drug values) Data Analysis (Comparison of pre- and post-drug values) Continuous Hemodynamic Monitoring->Data Analysis (Comparison of pre- and post-drug values)

References

A Comparative Analysis of Butopamine Hydrochloride and Isoproterenol: Beta-Adrenergic Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct beta-adrenergic receptor selectivity profiles of Butopamine (B1668108) Hydrochloride and the non-selective agonist, Isoproterenol (B85558). This report synthesizes available experimental data to objectively compare their performance and provides detailed methodologies for key evaluative experiments.

Introduction

In the landscape of adrenergic pharmacology, the quest for receptor-selective agents is paramount for achieving targeted therapeutic effects while minimizing off-target side effects. Beta-adrenergic receptor agonists are a cornerstone in cardiovascular medicine, with applications ranging from treating bradycardia to managing heart failure. Isoproterenol, a potent non-selective beta-agonist, stimulates β1, β2, and to a lesser extent, β3 adrenergic receptors, leading to broad physiological responses including increased heart rate and contractility, as well as vasodilation and bronchodilation.[1] In contrast, Butopamine hydrochloride has been developed as a more selective agonist, primarily targeting the β1-adrenergic receptors of the heart. This guide provides a detailed comparison of the beta-adrenergic selectivity of this compound and isoproterenol, supported by in vitro and in vivo experimental data.

Data Presentation: In Vitro and In Vivo Comparisons

The selectivity of a beta-adrenergic agonist is a critical determinant of its clinical utility. The following tables summarize the quantitative data from comparative studies of butopamine and isoproterenol.

In Vitro Binding Affinity and Selectivity

Radioligand binding assays are fundamental in determining the affinity of a drug for its receptor. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The ratio of Ki values for different receptor subtypes provides a quantitative measure of selectivity.

Compoundβ1-Adrenergic Receptor Affinity (Ki in nM) (Rat Heart Membranes)β2-Adrenergic Receptor Affinity (Ki in nM) (Rat Lung Membranes)β1/β2 Selectivity Ratio (Ki β2 / Ki β1)
Butopamine 54522054.1
Isoproterenol 14.120.61.5

Data sourced from a study characterizing the binding affinity and selectivity of denopamine, which included comparative data for butopamine and isoproterenol.

In Vivo Hemodynamic Effects in an Isolated Heart Model

A study on excised, cross-circulated dog hearts provides insights into the direct cardiac effects of these agents, independent of systemic vascular effects.

ParameterButopamineIsoproterenol
Heart Rate Comparable increase at a comparably increased contractilityComparable increase at a comparably increased contractility
Myocardial Oxygen Consumption (VO2) Comparable increase at a comparably increased contractilityComparable increase at a comparably increased contractility
Oxygen Cost of Contractility SameSame

These findings suggest that in an isolated cardiac setting, the β1-selectivity of butopamine does not translate to a different inotropic and chronotropic potency or oxygen cost of contractility compared to the non-selective agonist isoproterenol.[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments used to characterize beta-adrenergic agonists.

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound for β1 and β2-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of butopamine and isoproterenol for β1 and β2-adrenergic receptors.

Materials:

  • Membrane preparations from tissues predominantly expressing a single receptor subtype (e.g., rat heart for β1, rat lung for β2).

  • Radioligand: ³H-dihydroalprenolol (a non-selective β-adrenergic antagonist).

  • Unlabeled ligands: this compound, Isoproterenol hydrochloride, and a non-selective antagonist (e.g., propranolol) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand (³H-dihydroalprenolol) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (butopamine or isoproterenol).

  • Control Groups: Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled non-selective antagonist like propranolol).

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of the drug's potency (EC50).

Objective: To determine the potency (EC50) of butopamine and isoproterenol in stimulating cAMP production via β1 and β2-adrenergic receptors.

Materials:

  • Cell lines stably expressing either human β1 or β2-adrenergic receptors.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds: this compound and Isoproterenol hydrochloride.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Cell Culture: Plate the cells expressing either β1 or β2 receptors in multi-well plates and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP breakdown.

  • Stimulation: Add increasing concentrations of the agonist (butopamine or isoproterenol) to the cells and incubate for a defined time at 37°C.

  • Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.

  • cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the amount of cAMP produced against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Mandatory Visualization

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by beta-adrenergic receptor agonists.

G cluster_membrane Cell Membrane Agonist Agonist (Butopamine or Isoproterenol) Receptor Beta-Adrenergic Receptor (β1 or β2) Agonist->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates target proteins leading to

Caption: Canonical Gs-protein signaling pathway activated by beta-adrenergic agonists.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the workflow for a competitive radioligand binding assay.

G Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from heart or lung tissue) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (³H-DHA) - Competitor (Butopamine/Isoproterenol) Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End Analyze->End

References

Unveiling Stereoselectivity: A Comparative Guide to the Pharmacological Activity of Butopamine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential pharmacological activity of the enantiomers of Butopamine hydrochloride. Butopamine, a β-adrenergic receptor agonist, is the (R,R)-enantiomer of Ractopamine (B1197949). Due to the limited availability of direct comparative data for Butopamine's individual enantiomers, this guide will leverage data from the well-studied stereoisomers of Ractopamine to infer and illustrate the principles of stereoselective pharmacology relevant to Butopamine. This approach is grounded in the understanding that the biological activity of chiral drugs can be highly dependent on the spatial arrangement of their atoms.

Data Presentation: Quantitative Comparison of Adrenergic Receptor Interactions

The following tables summarize the binding affinities and functional potencies of Ractopamine stereoisomers at β-adrenergic receptors. This data serves as a surrogate to highlight the expected differential activity between the enantiomers of Butopamine.

Table 1: Binding Affinity (Kd) of Ractopamine Stereoisomers for Porcine β1- and β2-Adrenergic Receptors

Stereoisomerβ1-Adrenergic Receptor Kd (nM)β2-Adrenergic Receptor Kd (nM)
(R,R) - Butopamine2926
(R,S)46378
(S,R)3,230831
(S,S)16,6003,530
Data sourced from a study on cloned porcine β-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells.[1] A lower Kd value indicates a higher binding affinity.

Table 2: Functional Activity of Ractopamine Stereoisomers - Adenylyl Cyclase Activation

Stereoisomerβ1-Adrenergic Receptor Activityβ2-Adrenergic Receptor Activity
(R,R) - ButopamineNo significant stimulation200-300% increase over basal
(R,S)Not effectiveNot effective
(S,R)No significant stimulation~100% increase over basal
(S,S)Not effectiveNot effective
Activity measured as a percentage increase in adenylyl cyclase activity relative to basal rates in CHO cells expressing porcine β-adrenergic receptors.[1]

Table 3: In Vivo Cardiovascular Effects of Dobutamine (B195870) Enantiomers in Pithed Rats (Illustrative Example)

EnantiomerEffect on Cardiac OutputEffect on Heart RateEffect on Mean Arterial PressurePrimary Receptor Activity
(+)-DobutamineModest IncreaseIncreaseNo significant effectPredominantly β1 and β2 agonist
(-)-DobutamineDose-dependent IncreaseNo significant effect (except at high doses)Dose-dependent IncreaseMainly α1 agonist
This data for Dobutamine, a structural analogue of Butopamine, illustrates how enantiomers can have distinct in vivo cardiovascular profiles.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is used to determine the binding affinity (Kd) of a ligand for a receptor.

  • Membrane Preparation:

    • Cells (e.g., CHO cells) stably expressing the desired β-adrenergic receptor subtype (β1 or β2) are cultured and harvested.

    • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand that binds to β-adrenergic receptors (e.g., [¹²⁵I]iodocyanopindolol) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., the Butopamine enantiomers) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

  • Cell Culture and Plating:

    • Cells expressing the β-adrenergic receptor of interest are seeded into multi-well plates and grown to a suitable confluency.

  • Compound Treatment:

    • The cell culture medium is removed, and the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Increasing concentrations of the test compound (e.g., Butopamine enantiomers) are added to the wells. A known β-adrenergic agonist (e.g., isoproterenol) is used as a positive control.

  • cAMP Measurement:

    • After a defined incubation period, the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The amount of cAMP produced is plotted against the concentration of the agonist.

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression analysis to assess the potency of the compound. The maximal response (Emax) provides a measure of the compound's efficacy.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Butopamine Butopamine Enantiomer Butopamine->BAR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inotropy, Chronotropy) PKA->Cellular_Response Phosphorylates substrates leading to

Caption: β-Adrenergic Receptor Signaling Pathway.

G cluster_assays Pharmacological Assays cluster_results Comparative Data start Start: Racemic Butopamine separation Enantiomer Separation (e.g., Chiral HPLC) start->separation enantiomers Isolated (R)- and (S)-Enantiomers separation->enantiomers binding_assay Radioligand Binding Assay (β-Adrenergic Receptors) enantiomers->binding_assay functional_assay cAMP Functional Assay (Adenylyl Cyclase Activation) enantiomers->functional_assay in_vivo_study In Vivo Cardiovascular Study (e.g., Rat Model) enantiomers->in_vivo_study data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis in_vivo_study->data_analysis ki_values Binding Affinity (Ki) data_analysis->ki_values ec50_emax Potency (EC50) & Efficacy (Emax) data_analysis->ec50_emax hemodynamic_effects Hemodynamic Effects (Cardiac Output, HR, BP) data_analysis->hemodynamic_effects conclusion Conclusion: Differential Pharmacological Profile ki_values->conclusion ec50_emax->conclusion hemodynamic_effects->conclusion

Caption: Experimental Workflow for Comparing Enantiomers.

References

A Researcher's Guide to Statistical Analysis of Butopamine Hydrochloride Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of statistical analysis methods for research data on Butopamine hydrochloride, a beta-adrenergic receptor agonist. Designed for researchers, scientists, and drug development professionals, this document outlines appropriate statistical approaches, presents data in a structured format for easy comparison with alternatives, and includes detailed experimental protocols and visualizations to support robust study design and interpretation.

Data Presentation: A Comparative Analysis of Inotropic Agents

The following tables summarize key quantitative data and statistical methodologies pertinent to this compound research, offering a comparative perspective with common alternatives.

Table 1: Comparison of Preclinical Hemodynamic Effects and Recommended Statistical Analyses

ParameterThis compound (Expected Effect)Dobutamine (Observed Effect)Milrinone (Observed Effect)Recommended Statistical Analysis
Myocardial Contractility (dP/dtmax) IncreaseIncreaseIncreaseTwo-way ANOVA (to compare dose-response curves); Paired t-test or Wilcoxon signed-rank test (for before-and-after treatment effects)
Heart Rate Moderate IncreaseSignificant IncreaseVariableRepeated Measures ANOVA (for time-course data); ANCOVA (to adjust for baseline differences)
Mean Arterial Pressure Minimal ChangeIncreaseDecreaseTwo-way ANOVA; Post-hoc tests (e.g., Tukey's, Bonferroni) for pairwise comparisons
Cardiac Output Significant IncreaseSignificant IncreaseSignificant IncreaseOne-way ANOVA with post-hoc tests to compare between agents; Linear regression to model dose-response relationships
Systemic Vascular Resistance DecreaseMinimal ChangeSignificant DecreaseANCOVA to compare agents while controlling for covariates like baseline blood pressure

Table 2: Comparison of Clinical Endpoints in Heart Failure Trials and Common Statistical Approaches

EndpointThis compound (Hypothesized)Dobutamine (Observed)Levosimendan (Observed)Recommended Statistical Analysis
All-Cause Mortality ReductionNo significant difference vs. placebo in some studiesPotential ReductionKaplan-Meier survival analysis with log-rank test; Cox proportional hazards regression to identify predictors of mortality
Hospitalization for Heart Failure ReductionVariableReductionTime-to-event analysis (Kaplan-Meier); Poisson or negative binomial regression for recurrent events
Change in Left Ventricular Ejection Fraction ImprovementImprovementImprovementPaired t-test or ANCOVA to assess change from baseline; Mixed-effects models for longitudinal data
Adverse Events (e.g., Arrhythmias) Lower incidence than some catecholaminesHigher incidence of tachycardiaLower incidence of tachycardiaChi-square test or Fisher's exact test for comparing proportions; Logistic regression to model risk of adverse events

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for preclinical and clinical studies involving this compound.

Preclinical In Vivo Assessment of Inotropic Effects in a Rodent Model
  • Animal Model: Male Wistar rats (250-300g) are anesthetized with an appropriate agent (e.g., isoflurane).

  • Surgical Preparation: A catheter is inserted into the left ventricle via the right carotid artery for direct measurement of ventricular pressure. A second catheter is placed in the femoral vein for drug administration.

  • Hemodynamic Monitoring: Key parameters such as heart rate, left ventricular systolic pressure, and the maximum rate of pressure rise (dP/dtmax) are continuously recorded using a pressure transducer and data acquisition system.

  • Drug Administration: After a stabilization period, a baseline recording is obtained. This compound (or a comparator drug) is then infused intravenously at escalating doses (e.g., 1, 5, 10 µg/kg/min). Each dose is administered for a fixed duration (e.g., 15 minutes) to achieve a steady state.

  • Data Analysis: Baseline and post-infusion hemodynamic data are compared. A dose-response curve is generated for each parameter. Statistical analysis, as outlined in Table 1, is performed to determine significant effects and differences between treatment groups.

Clinical Trial Protocol for Dobutamine Stress Echocardiography (as a proxy for Butopamine)
  • Patient Selection: Patients with known or suspected coronary artery disease are recruited. Exclusion criteria include recent myocardial infarction, unstable angina, and severe aortic stenosis.

  • Baseline Imaging: A resting transthoracic echocardiogram is performed to assess baseline cardiac function and wall motion.

  • Dobutamine Infusion: Dobutamine is infused intravenously, starting at a low dose (e.g., 5 µg/kg/min) and increasing in stages (e.g., 10, 20, 30, 40 µg/kg/min) every 3-5 minutes.

  • Echocardiographic and ECG Monitoring: Echocardiographic images and a 12-lead electrocardiogram are continuously monitored and recorded at each stage of the infusion.

  • Endpoints: The primary endpoint is the development of new or worsening regional wall motion abnormalities. Secondary endpoints include changes in heart rate, blood pressure, and the occurrence of angina or significant ECG changes.

  • Statistical Analysis: Sensitivity, specificity, and predictive values of the test for detecting coronary artery disease are calculated. Changes in hemodynamic parameters are analyzed using repeated measures ANOVA or Friedman's test.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows in this compound research.

Butopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Butopamine Butopamine hydrochloride Beta1_AR β1-Adrenergic Receptor Butopamine->Beta1_AR G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channel L-type Ca2+ Channel PKA->Calcium_Channel Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Contraction Increased Myocardial Contraction Calcium_Influx->Contraction Preclinical_Workflow cluster_planning Study Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Hypothesis Formulation (e.g., Butopamine increases cardiac output) Experimental_Design Experimental Design (e.g., Dose-response, control groups) Hypothesis->Experimental_Design Sample_Size Sample Size Calculation Experimental_Design->Sample_Size Animal_Prep Animal Model Preparation Sample_Size->Animal_Prep Drug_Admin Drug Administration (Butopamine vs. Vehicle/Comparator) Animal_Prep->Drug_Admin Data_Collection Data Collection (Hemodynamic parameters) Drug_Admin->Data_Collection Data_Processing Data Processing & Cleaning Data_Collection->Data_Processing Stat_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation Publication Publication/Reporting Interpretation->Publication

A Comparative Analysis of Oral Butopamine Hydrochloride and Intravenous Dobutamine for Inotropic Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and hemodynamic properties of the investigational oral inotropic agent, Butopamine hydrochloride, and the established intravenous inotrope, Dobutamine (B195870). This objective analysis is based on available preclinical and clinical data to inform research and drug development in the field of cardiovascular therapeutics.

Executive Summary

Dobutamine, administered intravenously, is a cornerstone of short-term inotropic support in acute heart failure and cardiogenic shock. Its primary action is to increase cardiac contractility with minimal impact on heart rate and peripheral vascular resistance. This compound was developed as an orally active analogue of dobutamine, with the aim of providing a convenient therapeutic option for chronic heart failure management. However, Butopamine was never marketed, and detailed clinical data on its oral formulation are scarce. This guide synthesizes the available information to compare these two β-adrenergic agonists, highlighting their mechanisms of action, hemodynamic effects, and administration protocols.

Mechanism of Action and Signaling Pathways

Both Dobutamine and Butopamine exert their effects through the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. This cascade enhances myocardial contractility (positive inotropy) and heart rate (positive chronotropy).

Dobutamine is a racemic mixture with the (+) isomer being a potent β1-agonist and α1-antagonist, while the (-) isomer is an α1-agonist. The net effect is a relatively selective β1-adrenergic agonism.[1]

Butopamine is also a β-adrenergic receptor agonist.[2] While specific receptor subtype affinity studies are not widely available, its structural similarity to dobutamine suggests a primary interaction with β1-receptors.

Below are diagrams illustrating the signaling pathways.

Dobutamine Signaling Pathway Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Increased Contractility Increased Myocardial Contractility Calcium_Influx->Contractility

Figure 1: Dobutamine Signaling Pathway

Butopamine Signaling Pathway Butopamine Butopamine (Oral) Beta_Receptor β-Adrenergic Receptor Butopamine->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Chronotropy Increased Heart Rate PKA->Chronotropy Increases SA node firing Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Contractility Increased Myocardial Contractility Calcium_Influx->Contractility

Figure 2: Postulated Butopamine Signaling Pathway

Pharmacokinetic Profile

A major distinguishing feature between Butopamine and Dobutamine is their route of administration and subsequent pharmacokinetic properties.

ParameterThis compound (Oral)Dobutamine (Intravenous)
Bioavailability Orally active, but specific % not well-documented in humans.[2]100% (not applicable for oral)[1]
Route of Administration OralIntravenous Infusion
Onset of Action Data not available1-2 minutes[1]
Time to Peak Concentration (Tmax) Data not availableNot applicable
Half-life Data not available~2 minutes[1]
Metabolism Resistant to COMT.[2]Rapidly metabolized by COMT in the liver and other tissues.[1]

Hemodynamic Effects: A Comparative Overview

Direct comparative studies of oral Butopamine and intravenous Dobutamine are not available. The following table summarizes the known hemodynamic effects of intravenous Butopamine and intravenous Dobutamine in patients with heart failure.

Hemodynamic ParameterIntravenous ButopamineIntravenous Dobutamine
Cardiac Index ↑[2][3]
Heart Rate ↑ (noted to be greater than dobutamine for similar cardiac output increase)↑ (less pronounced than Butopamine)[2]
Stroke Volume ↑[2][3]
Systemic Vascular Resistance ↓[2][3]
Mean Arterial Pressure No significant change or slight ↑No significant change[3]
Pulmonary Capillary Wedge Pressure No significant change↓[2]

Experimental Protocols

Detailed experimental protocols for oral Butopamine administration in human clinical trials are not publicly available. However, a general workflow for evaluating an oral inotropic agent can be conceptualized. For intravenous Dobutamine, established protocols from clinical trials in heart failure provide a clear methodology.

Oral_Inotrope_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Hemodynamic & Clinical Assessment Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Oral_Dose Oral Butopamine Dosing (Dose Escalation Cohorts) Randomization->Oral_Dose Placebo Placebo Administration Randomization->Placebo PK_Sampling Pharmacokinetic Blood Sampling Oral_Dose->PK_Sampling Placebo->PK_Sampling PD_Monitoring Hemodynamic Monitoring (Echocardiography, etc.) PK_Sampling->PD_Monitoring Safety_Monitoring Safety & Tolerability Assessment PD_Monitoring->Safety_Monitoring Data_Analysis Pharmacokinetic & Pharmacodynamic Data Analysis Efficacy_Evaluation Efficacy & Safety Evaluation Data_Analysis->Efficacy_Evaluation

References

Comparative Efficacy of Butopamine Hydrochloride and Standard Inotropes in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of butopamine (B1668108) hydrochloride against standard inotropic agents, dobutamine (B195870) and dopamine (B1211576), in the context of heart failure. The information is compiled from preclinical and clinical studies to assist researchers in evaluating their therapeutic potential.

Executive Summary

In the management of acute heart failure, inotropic agents are critical for improving cardiac contractility and maintaining organ perfusion. Dobutamine and dopamine are well-established catecholamines used for this purpose, each with a distinct receptor affinity profile influencing its hemodynamic effects. Butopamine hydrochloride, a synthetic sympathomimetic amine, has been investigated as an alternative inotrope. This guide synthesizes available data on the comparative efficacy of these three agents, focusing on their effects on key hemodynamic parameters in heart failure models. While direct comparative data for butopamine in canine heart failure models is limited, this guide presents the available evidence to facilitate an informed assessment.

Mechanism of Action and Signaling Pathways

Dobutamine primarily acts as a β1-adrenergic receptor agonist, with some β2- and α1-adrenergic effects. Its positive inotropic action is mediated through the β1-adrenergic receptor signaling cascade.

Dopamine exhibits a dose-dependent effect on various receptors. At low doses, it primarily stimulates D1-like receptors, leading to vasodilation. At moderate doses, it stimulates β1-adrenergic receptors, increasing cardiac contractility. At higher doses, α1-adrenergic receptor stimulation predominates, causing vasoconstriction.

This compound is a sympathomimetic amine that is structurally similar to dobutamine. Preclinical studies in dogs have shown it to possess inotropic properties.[1] Its mechanism is presumed to involve adrenergic receptor stimulation, though its precise signaling cascade is not as extensively characterized as that of dobutamine and dopamine.

Signaling Pathway Diagrams

dobutamine_signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Contraction Increased Myocardial Contraction Ca_Influx->Contraction Leads to

Dobutamine Signaling Pathway.

dopamine_signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Dopamine Dopamine D1_Receptor D1-like Receptor Dopamine->D1_Receptor Binds to G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Response Cellular Response Downstream_Effectors->Response Mediates

Dopamine D1-like Receptor Signaling Pathway.

Comparative Hemodynamic Efficacy

The following tables summarize the quantitative data on the hemodynamic effects of this compound, dobutamine, and dopamine in heart failure models. It is important to note that the data for butopamine is derived from a study in human patients with congestive heart failure, while the data for dobutamine and dopamine are from canine models of heart failure. This difference in experimental models should be considered when interpreting the results.

Table 1: Effects on Cardiac Output / Cardiac Index

InotropeDoseModelBaseline (L/min or L/min/m²)Post-Treatment (L/min or L/min/m²)% Change
Butopamine HCl ≥0.06 mcg/kg/minHuman CHF[1]Not specifiedIncreased-
Dobutamine 4 mcg/kg/minCanine CHF[2]2.4 ± 0.14.0 ± 0.4+67%
Dopamine 2-6 mcg/kg/minCanine Acute HF[3]Not specifiedIncreased-

Table 2: Effects on Heart Rate

InotropeDoseModelBaseline (bpm)Post-Treatment (bpm)Change (bpm)
Butopamine HCl ≥0.06 mcg/kg/minHuman CHF[1]Not specifiedIncreased-
Dobutamine 10-160 mcg/kg/minAnesthetized Dog[4]Not specifiedIncreased-
Dopamine 8 and 16 mcg/kg/minAnesthetized Dog[5]Not specifiedDose-related increase-

Table 3: Effects on Blood Pressure

InotropeParameterDoseModelBaseline (mmHg)Post-Treatment (mmHg)Change (mmHg)
Butopamine HCl Systolic BP≥0.04 mcg/kg/minHuman CHF[1]Not specifiedIncreased-
Diastolic BP-Human CHF[1]Not specifiedNo change-
Mean Arterial Pressure-Human CHF[1]Not specifiedNo change-
Dobutamine Mean Arterial Pressure10-160 mcg/kg/minAnesthetized Dog[4]UnaffectedUnaffected-
Dopamine Mean Arterial Pressure10 and 20 mcg/kg/minHealthy Anesthetized Dog[6]Not specifiedIncreased-

Experimental Protocols

Induction of Canine Heart Failure Model (Microsphere Embolization)

A commonly used method to induce a reproducible model of chronic heart failure in canines is through multiple sequential intracoronary microembolizations.[2]

  • Animal Model: Adult mongrel dogs.

  • Procedure:

    • Under sterile surgical conditions, a catheter is placed in a coronary artery (e.g., left anterior descending or circumflex).

    • Polystyrene microspheres (e.g., 90-120 µm in diameter) are suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to prevent aggregation.

    • A small volume of the microsphere suspension is injected into the coronary artery. This procedure is repeated every 2-3 days.

    • Left ventricular function is monitored regularly using techniques such as echocardiography to measure ejection fraction.

    • The embolizations are continued until a predetermined level of cardiac dysfunction is achieved (e.g., left ventricular ejection fraction < 35%).

    • Following the final embolization, the animals are allowed to recover and stabilize for a period (e.g., 3-4 weeks) to allow the chronic heart failure phenotype to develop.

Hemodynamic Monitoring in Conscious Dogs

To assess the effects of inotropic agents, conscious, chronically instrumented dogs are often used to avoid the confounding effects of anesthesia.

  • Instrumentation:

    • Under sterile surgery, animals are instrumented with implantable telemetry devices or indwelling catheters for continuous monitoring of:

      • Left ventricular pressure (LVP): A solid-state pressure transducer placed in the left ventricle.

      • Aortic pressure (AP): A catheter-tip pressure transducer in the aorta.

      • Cardiac output (CO): An ultrasonic flow probe around the ascending aorta.

      • Electrocardiogram (ECG): Subcutaneous electrodes.

  • Experimental Procedure:

    • After a recovery period from surgery, baseline hemodynamic parameters are recorded in conscious, resting dogs.

    • The inotropic agent (butopamine, dobutamine, or dopamine) is administered via a continuous intravenous infusion at escalating doses.

    • Hemodynamic parameters are continuously recorded throughout the infusion period and for a specified time after the infusion is stopped.

    • Data are analyzed to determine the dose-response relationship for each parameter.

experimental_workflow Start Start Induce_HF Induce Heart Failure in Canine Model (e.g., Microsphere Embolization) Start->Induce_HF Stabilize Allow for Stabilization and Development of Chronic HF Induce_HF->Stabilize Instrument Surgical Instrumentation for Hemodynamic Monitoring Stabilize->Instrument Baseline Record Baseline Hemodynamic Data Instrument->Baseline Administer_Drug Administer Inotrope (Butopamine, Dobutamine, or Dopamine) via IV Infusion Baseline->Administer_Drug Monitor Continuously Monitor Hemodynamic Parameters Administer_Drug->Monitor Analyze Analyze Dose-Response Relationships Monitor->Analyze End End Analyze->End

General Experimental Workflow.

Discussion and Conclusion

The available data indicate that this compound exhibits positive inotropic effects in patients with congestive heart failure, leading to an increase in cardiac index and stroke volume index.[1] However, a direct and comprehensive comparison with standard inotropes like dobutamine and dopamine in a controlled preclinical heart failure model is lacking in the currently available literature.

Dobutamine consistently demonstrates potent inotropic effects in canine models of heart failure, significantly increasing cardiac output.[2] Dopamine also increases cardiac output, though its hemodynamic effects are more complex and dose-dependent.[3]

A key observation from the human study on butopamine is that for equivalent increases in cardiac output, it may produce a greater increase in heart rate compared to dobutamine.[1] This is a critical consideration, as excessive tachycardia can increase myocardial oxygen demand and potentially be detrimental in the setting of heart failure.

Further preclinical studies directly comparing the dose-response profiles of butopamine, dobutamine, and dopamine in a validated animal model of heart failure are warranted. Such studies would provide a more definitive understanding of the relative efficacy and safety of this compound as a potential therapeutic agent for acute heart failure. Researchers should focus on elucidating its full receptor binding profile and downstream signaling mechanisms to better predict its clinical utility and potential side effects.

References

Benchmarking Butopamine hydrochloride's performance against novel cardiac stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Butopamine (B1668108) hydrochloride against a new generation of cardiac stimulants. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions by offering a detailed analysis of mechanisms of action, hemodynamic effects, and the experimental basis for these findings.

Introduction

Butopamine hydrochloride is a synthetic sympathomimetic amine that acts as a selective β1-adrenergic receptor agonist. Structurally similar to dobutamine (B195870), it has been investigated for its positive inotropic and chronotropic effects in the context of congestive heart failure.[1][2] However, the landscape of cardiac stimulants has evolved with the emergence of novel agents targeting different mechanisms within the cardiomyocyte. These new drugs, including cardiac myosin activators, calcium sensitizers, and phosphodiesterase-3 (PDE3) inhibitors, offer alternative approaches to enhancing cardiac contractility. This guide will benchmark the performance of this compound against these innovative therapeutic classes.

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and novel cardiac stimulants lies in their molecular targets and downstream signaling cascades.

This compound: As a β1-adrenergic agonist, Butopamine binds to β1-receptors on the surface of cardiomyocytes. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium levels and enhanced myofilament sensitivity to calcium, resulting in increased contractility.

Butopamine_Signaling Butopamine Butopamine hydrochloride Beta1_Receptor β1-Adrenergic Receptor Butopamine->Beta1_Receptor Binds G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Intracellular [Ca2+] Ca_Channel->Ca_Influx Contraction ↑ Cardiac Contraction Ca_Influx->Contraction

This compound signaling pathway.

Novel Cardiac Stimulants:

  • Cardiac Myosin Activators (e.g., Omecamtiv mecarbil): These agents directly target the cardiac myosin heavy chain, the motor protein of the sarcomere. By allosterically modulating myosin, they increase the rate of its transition into the force-producing state, thereby enhancing the efficiency of actin-myosin cross-bridge formation.[3][4] This mechanism is independent of intracellular calcium and cAMP levels.

Myosin_Activator_Signaling Omecamtiv Omecamtiv mecarbil Myosin Cardiac Myosin Omecamtiv->Myosin Binds to Cross_Bridge ↑ Actin-Myosin Cross-Bridge Formation Myosin->Cross_Bridge Enhances interaction with Actin Actin Actin->Cross_Bridge Contraction ↑ Cardiac Contraction Cross_Bridge->Contraction

Cardiac myosin activator signaling pathway.
  • Calcium Sensitizers (e.g., Levosimendan): These drugs increase the sensitivity of the myofilaments to existing intracellular calcium. Levosimendan (B1675185) binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca2+-bound conformation and prolonging the actin-myosin interaction without altering intracellular calcium concentrations.[1][5]

Calcium_Sensitizer_Signaling Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC Binds to Myofilament ↑ Myofilament Ca2+ Sensitivity TroponinC->Myofilament Ca_Ion Ca2+ Ca_Ion->TroponinC Contraction ↑ Cardiac Contraction Myofilament->Contraction

Calcium sensitizer (B1316253) signaling pathway.
  • Phosphodiesterase-3 (PDE3) Inhibitors (e.g., Milrinone): Similar to β1-agonists, PDE3 inhibitors increase intracellular cAMP. However, they do so by inhibiting the PDE3 enzyme, which is responsible for the breakdown of cAMP.[6][7] This leads to the same downstream effects of PKA activation and increased contractility.

PDE3_Inhibitor_Signaling Milrinone (B1677136) Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP ↑ cAMP Milrinone->cAMP Leads to cAMP_breakdown cAMP Breakdown PDE3->cAMP_breakdown Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Contraction ↑ Cardiac Contraction PKA->Contraction

PDE3 inhibitor signaling pathway.

Comparative Performance Data

Direct head-to-head clinical trials comparing this compound with the latest generation of novel cardiac stimulants are limited. However, by examining data from studies involving Butopamine, its close analog dobutamine, and these newer agents, we can construct a comparative overview of their hemodynamic effects.

Table 1: Hemodynamic Effects of this compound in Patients with Congestive Heart Failure [2][8]

ParameterDose (mcg/kg/min)Change from Baseline
Cardiac Index (L/min/m²)0.06Increased
0.08Further Increase
Stroke Volume Index (mL/beat/m²)0.06Increased
0.08Plateaued
Heart Rate (beats/min)≥ 0.06Increased
Systemic Systolic BP (mmHg)≥ 0.04Increased
Systemic Vascular ResistanceProgressive DosesReduced
Pulmonary Vascular ResistanceProgressive DosesReduced

Table 2: Comparative Hemodynamic Effects of Dobutamine vs. Levosimendan in Patients with Left Ventricular Dysfunction [9][10][11][12][13]

ParameterDobutamineLevosimendan
Cardiac IndexIncreasedIncreased (often to a greater extent)
Heart RateIncreasedLess pronounced increase or no change
Mean Arterial PressureIncreased or no changeDecreased
Pulmonary Capillary Wedge PressureDecreasedDecreased (often to a greater extent)
Systemic Vascular ResistanceVariableDecreased

Table 3: Preclinical Hemodynamic Effects of Omecamtiv Mecarbil vs. Dobutamine [14][15][16][17][18]

ParameterOmecamtiv mecarbilDobutamine
Stroke VolumeIncreasedIncreased
Cardiac OutputIncreasedIncreased
Systolic Ejection TimeProlongedNo significant change
Heart RateNo significant changeIncreased
Myocardial Oxygen ConsumptionNo significant changeIncreased

Table 4: Hemodynamic Effects of Milrinone in Patients with Congestive Heart Failure [6][7][19]

ParameterChange from Baseline
Cardiac OutputIncreased
Coronary Blood FlowIncreased
Systemic Vascular ResistanceDecreased
Pulmonary Vascular ResistanceDecreased
Myocardial Oxygen ConsumptionReduced or no significant change

Experimental Protocols

The evaluation of cardiac stimulants involves a range of in vitro and in vivo experimental models.

4.1. In Vitro Cardiac Contractility Assay

  • Objective: To assess the direct effect of a compound on the contractility of isolated cardiomyocytes.

  • Methodology:

    • Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts (e.g., rat, rabbit) or derived from human-induced pluripotent stem cells (hiPSCs).

    • Cell Culture: Isolated cardiomyocytes are cultured on a suitable substrate.

    • Contractility Measurement: Cells are electrically stimulated to contract at a fixed frequency. Contractile parameters such as the extent and velocity of cell shortening and relengthening are measured using video-edge detection or similar imaging techniques.

    • Drug Application: The test compound is added to the culture medium at various concentrations, and changes in contractile parameters are recorded.

  • Workflow Diagram:

In_Vitro_Workflow Isolation Cardiomyocyte Isolation Culture Cell Culture Isolation->Culture Stimulation Electrical Field Stimulation Culture->Stimulation Measurement1 Baseline Contractility Measurement Stimulation->Measurement1 Drug_Addition Addition of Test Compound Measurement1->Drug_Addition Measurement2 Post-Treatment Contractility Measurement Drug_Addition->Measurement2 Analysis Data Analysis Measurement2->Analysis

In vitro cardiac contractility assay workflow.

4.2. Isolated Perfused Heart (Langendorff) Preparation

  • Objective: To evaluate the effect of a compound on the function of an intact heart in an ex vivo setting, free from systemic neurohormonal influences.

  • Methodology:

    • Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig).

    • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with a physiological salt solution (e.g., Krebs-Henseleit buffer) that is oxygenated and maintained at a constant temperature and pressure.

    • Functional Measurements: A balloon catheter is inserted into the left ventricle to measure isovolumic pressure development (e.g., left ventricular developed pressure, dP/dtmax). Coronary flow can also be measured.

    • Drug Administration: The test compound is infused into the perfusion medium, and changes in cardiac function are recorded.

  • Workflow Diagram:

Langendorff_Workflow Excision Heart Excision Cannulation Aortic Cannulation Excision->Cannulation Perfusion Retrograde Perfusion Cannulation->Perfusion Measurement1 Baseline Functional Measurement Perfusion->Measurement1 Drug_Infusion Infusion of Test Compound Measurement1->Drug_Infusion Measurement2 Post-Treatment Functional Measurement Drug_Infusion->Measurement2 Analysis Data Analysis Measurement2->Analysis

Isolated perfused heart (Langendorff) workflow.

Conclusion

This compound, a β1-adrenergic agonist, enhances cardiac contractility by increasing intracellular cAMP and calcium levels. While effective, this mechanism is also associated with increased heart rate and myocardial oxygen demand. Novel cardiac stimulants offer alternative therapeutic strategies. Cardiac myosin activators directly enhance sarcomere function without altering calcium homeostasis, potentially improving cardiac efficiency. Calcium sensitizers increase the responsiveness of the contractile machinery to existing calcium levels, while PDE3 inhibitors increase cAMP through a different mechanism than β-agonists.

The choice of a cardiac stimulant will depend on the specific clinical context and the desired hemodynamic profile. The data presented in this guide suggest that novel agents may offer advantages in terms of myocardial oxygen consumption and arrhythmogenic potential compared to traditional β-adrenergic agonists like this compound. Further direct comparative studies are warranted to fully elucidate the relative merits of these different classes of cardiac stimulants.

References

Safety Operating Guide

Proper Disposal of Butopamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of butopamine (B1668108) hydrochloride is a critical component of laboratory safety and environmental responsibility. As a cardiovascular drug used in research, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of butopamine hydrochloride waste.

Hazard Classification

This compound is considered a hazardous substance and must be managed as hazardous chemical waste.[1][2] It is harmful if swallowed and can cause eye irritation.[1] Therefore, it should never be disposed of down the drain or in regular trash.[3][4] All waste contaminated with this compound, including personal protective equipment (PPE), absorbent liners, and empty containers, must be disposed of as hazardous chemical waste.[2]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is essential to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield should be worn.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required. Double-gloving is recommended.[2]
Body Protection A lab coat is mandatory to protect against spills.[2]
Respiratory Protection A NIOSH-approved respirator is recommended, particularly when handling the powdered form.[2]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. The following steps outline the procedure for disposing of this compound waste.

  • Segregation at the Source :

    • Immediately upon generation, segregate this compound waste from non-hazardous waste.

    • Use a dedicated, clearly labeled, and sealed hazardous waste container.[2]

    • Do not mix this compound waste with incompatible materials, such as strong acids, alkalis, or oxidizing agents.[5]

  • Container Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2]

    • Proper labeling is critical for identification and safe handling by all personnel, including those from environmental health and safety (EHS) departments.[3]

  • Waste Accumulation and Storage :

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[3][6]

    • The SAA should be a well-ventilated area, away from sources of ignition.[5]

    • Ensure that the storage area is inspected weekly for any signs of leakage.[6]

    • Do not exceed the maximum storage time of one year for partially filled containers in the SAA.[6]

  • Spill Management :

    • In the event of a spill, immediately alert personnel in the area.[1]

    • For dry spills, use dry clean-up procedures to avoid generating dust. Dampen with water to prevent dusting before sweeping.[1]

    • For wet spills, use an absorbent material to contain the spill.

    • Collect all spill residues and place them in a sealed container for disposal as hazardous waste.[1]

    • Decontaminate the affected surfaces and equipment after cleanup.[2]

  • Final Disposal :

    • Once the waste container is full, or if the waste has been stored for the maximum allowable time, arrange for its collection by your institution's EHS department or a certified hazardous waste management company.[2]

    • Follow all institutional, local, and national regulations for the final disposal of the waste.[2][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

ButopamineDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Management cluster_2 Final Disposal cluster_3 Spill Response (Contingency) A This compound Waste Generated B Segregate into a Dedicated, Labeled Hazardous Waste Container A->B C Store in a Secure Satellite Accumulation Area (SAA) B->C D Weekly Inspection of SAA for Leaks and Container Integrity C->D E Container Full or Max Storage Time Reached D->E F Arrange for Pickup by Certified Waste Disposal Service E->F G Compliant Off-Site Disposal (e.g., Incineration) F->G H Spill Occurs I Follow Spill Management Protocol (Contain, Clean, Decontaminate) H->I J Dispose of Spill Debris as Hazardous Waste I->J J->C Add to Hazardous Waste Container

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, research professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets for the most current and detailed information.

References

Personal protective equipment for handling Butopamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Butopamine hydrochloride. The following procedural guidance is designed to ensure the safe handling and disposal of this potent sympathomimetic agent and β-adrenergic receptor agonist.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the available resources. The guidance provided here is based on the compound's pharmacological class and general laboratory safety principles for handling potent pharmaceutical compounds. A thorough risk assessment should be conducted before commencing any work with this compound.[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is essential to minimize exposure through inhalation, skin, or eye contact.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Respiratory Protection A NIOSH-approved respirator is recommended, particularly when handling the powdered form or creating solutions. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[1]
Eye Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended, with the outer glove being disposed of immediately after handling.[1]
Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of splashes, a chemically resistant apron or coveralls should be worn.[1]
Footwear Closed-toe shoes are required at all times in the laboratory.[1]

Quantitative Exposure and Toxicity Data

Operational Plan: Handling Procedures

A systematic approach to handling this compound is critical to ensure safety. This involves the use of engineering controls and adherence to strict procedural guidance.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Containment: For high-potency compounds, the use of a glove box or other containment strategies should be considered.[1]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.[1]

  • Weighing: Weighing of solid this compound should be conducted within a fume hood or a balance enclosure. Use appropriate tools to minimize the generation of dust.[1]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[1]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Don all required PPE prep2 Prepare work area with disposable liners prep1->prep2 weigh Weigh solid this compound prep2->weigh Proceed to handling dissolve Prepare solutions weigh->dissolve decon Decontaminate surfaces and equipment dissolve->decon Complete handling dispose_ppe Dispose of PPE in hazardous waste decon->dispose_ppe wash Wash hands thoroughly dispose_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, absorbent liners, and empty containers, must be treated as hazardous chemical waste.[1]

Disposal Steps:

  • Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.[1]

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2]

G cluster_collection Waste Collection cluster_container Containerization cluster_final Final Disposal collect Collect all contaminated items (PPE, liners, containers) segregate Place in a dedicated, sealed hazardous waste container collect->segregate Segregate waste label_waste Label container with 'Hazardous Waste' and 'this compound' segregate->label_waste store Store container in a secure, designated area label_waste->store Store for pickup dispose Dispose via institutional hazardous waste program store->dispose

Caption: Disposal Workflow for this compound Waste.

Experimental Protocols

Detailed experimental protocols for safety and handling studies specifically involving this compound were not identified in the available literature. It is recommended to adapt standard protocols for handling potent pharmaceutical compounds, incorporating the specific safety measures outlined in this guide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.